molecular formula C27H20ClN5O3 B15542843 TLB 150 Benzoate

TLB 150 Benzoate

货号: B15542843
分子量: 497.9 g/mol
InChI 键: NQUKIBBKKLFEQU-BXKMTCNYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLB 150 Benzoate is a useful research compound. Its molecular formula is C27H20ClN5O3 and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C27H20ClN5O3

分子量

497.9 g/mol

IUPAC 名称

[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate

InChI

InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1

InChI 键

NQUKIBBKKLFEQU-BXKMTCNYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to TLB 150 Benzoate (RAD-150)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB 150 Benzoate, also known as RAD-150, is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate ester of its parent compound, RAD-140 (Testolone). The esterification of RAD-140 to form this compound is designed to enhance its chemical stability, extend its biological half-life, and improve its bioavailability.[1][2] As a research chemical, this compound is investigated for its potential to selectively stimulate androgen receptors in muscle and bone tissue while having minimal effects on other tissues, such as the prostate.[3][4] This tissue selectivity is a key characteristic of SARMs and a primary focus of ongoing research.[4]

Chemical Structure and Properties

This compound is a synthetic, non-steroidal compound. Its development from RAD-140 involves the addition of a benzoate ester group through a chemical process called esterification.[2][5] This modification is intended to produce a more stable compound with a longer duration of action in the body.[1][3]

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name (1R,2S)-1-((3-chloro-4-cyano-2-methylphenyl)amino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate[6]
Synonyms RAD-150, TLB-150[3]
CAS Number 1208070-53-4[4]
Molecular Formula C27H20ClN5O3[4]
Molecular Weight 497.93 g/mol [4]
IC50 for Androgen Receptor 130 nM[6]
Appearance White fine powder
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Store at -20°C for long-term stability.[6]

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of an agonist like this compound to the AR initiates a cascade of molecular events that can be broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways.

Classical (Genomic) Androgen Receptor Signaling Pathway

The classical pathway involves the direct regulation of gene expression. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of this compound, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in anabolic processes in muscle and bone.

Classical_Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB150 This compound AR_HSP AR-HSP Complex TLB150->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates Anabolic_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Anabolic_Effects

Caption: Classical (Genomic) Androgen Receptor Signaling Pathway of this compound.

Non-Classical (Non-Genomic) Androgen Receptor Signaling Pathway

The non-classical pathway involves rapid signaling events that do not directly involve gene transcription. A subpopulation of androgen receptors is located at the cell membrane. Upon binding of this compound to these membrane-associated ARs, rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, can occur. This can lead to downstream effects on cell proliferation and survival.

Non_Classical_Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TLB150 This compound Membrane_AR Membrane AR TLB150->Membrane_AR Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Membrane_AR->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation) Kinase_Cascade->Cellular_Response

Caption: Non-Classical (Non-Genomic) Androgen Receptor Signaling Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in peer-reviewed literature. However, based on the information available for its parent compound, RAD-140, and general methodologies for SARM characterization, the following protocols can be inferred.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of RAD-140.[5] A general procedure would involve:

  • Starting Material: High-purity RAD-140.

  • Reagents: Benzoic acid or a reactive derivative (e.g., benzoyl chloride), a suitable solvent (e.g., dichloromethane or tetrahydrofuran), and a catalyst or coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid catalyst).

  • Reaction: The reaction is typically carried out under anhydrous conditions. The RAD-140 is dissolved in the solvent, followed by the addition of the benzoic acid derivative and the catalyst. The reaction mixture is stirred at a controlled temperature until completion, which is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the crude product is purified using column chromatography to isolate the this compound from unreacted starting materials and byproducts.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Androgen Receptor Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor.

  • Materials: Recombinant human androgen receptor, a radiolabeled androgen (e.g., [3H]-Mibolerone), and a scintillation counter.

  • Procedure: a. A competitive binding assay is set up with a constant concentration of the radiolabeled androgen and varying concentrations of this compound. b. The mixture is incubated to allow for competitive binding to the androgen receptor. c. The bound and free radioligand are separated. d. The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radiolabeled androgen. This is then used to determine the binding affinity (Ki).

In Vivo Animal Studies (Rodent Model)

Animal studies are crucial for evaluating the in vivo efficacy and tissue selectivity of this compound. A common model is the castrated male rat.

  • Animal Model: Orchiectomized (castrated) male rats are used to minimize the influence of endogenous androgens.

  • Dosing: Animals are administered this compound orally at various doses for a specified period (e.g., 14-28 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Endpoints: a. Anabolic Activity: The weight of the levator ani muscle is measured as an indicator of anabolic effects. b. Androgenic Activity: The weights of the prostate and seminal vesicles are measured to assess androgenic effects on reproductive tissues.

  • Data Analysis: The weights of the target tissues are compared between the different treatment groups to determine the anabolic and androgenic potency and selectivity of this compound.

Quantitative Data

Much of the publicly available quantitative data for this compound is in the context of its parent compound, RAD-140.

In Vitro and In Vivo Data for RAD-140
ParameterValueSpecies/AssaySource
Binding Affinity (Ki) for AR 7 nMHuman
EC50 in C2C12 Osteoblast Differentiation Assay 0.1 nMMouse
Bioavailability (F) 27-63%Rat (oral)
Bioavailability (F) 65-75%Monkey (oral)
Anabolic Effect (Levator Ani Muscle) Stimulation observed at 0.03 mg/kgCastrated Rat
Androgenic Effect (Prostate) No stimulation above control until 30 mg/kgIntact Rat

Conclusion

This compound is a promising SARM that is a subject of ongoing research. Its design as an ester derivative of RAD-140 suggests potential for improved pharmacokinetic properties. The primary mechanism of action is through the selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with a theoretically lower impact on reproductive tissues. While detailed experimental protocols and extensive quantitative data for this compound are not yet widely available in the public domain, the information from its parent compound, RAD-140, provides a strong foundation for its continued investigation by researchers and drug development professionals. It is important to note that this compound is a research chemical and is not approved for human consumption.

References

The Anabolic Ester TLB 150 Benzoate: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: TLB 150 Benzoate, also known as RAD-150, is an investigational compound and is not approved for human use. This document is intended for research and informational purposes only.

Introduction

This compound is a non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community. As an anabolic ester, it is a derivative of its parent compound, RAD-140, and is purported to possess enhanced pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, drawing comparisons with its more extensively studied predecessor, RAD-140. Due to the limited availability of specific quantitative data for this compound, this paper will also present detailed, plausible experimental protocols for its evaluation and contextualize its mechanism of action through the androgen receptor signaling pathway.

Pharmacokinetic and Bioavailability Profile

This compound was developed with the intention of improving upon the pharmacokinetic profile of RAD-140.[4][5][6] The primary modification is the addition of a benzoate ester, a chemical alteration designed to increase the compound's half-life and solubility.[1][7][8] This esterification is theorized to lead to a more sustained release and greater stability in vivo.[3][4][5]

Qualitative Overview

Anecdotal reports and supplier information suggest that this compound exhibits a longer half-life than RAD-140, often cited as approximately 48 hours.[1][5][7] This extended half-life could potentially allow for less frequent administration in a research setting.[4][5] Furthermore, the enhanced stability and solubility are claimed to contribute to improved oral bioavailability, meaning a greater fraction of the administered dose may reach systemic circulation.[2][3][6]

Quantitative Data

As of the latest available information, there is a notable absence of peer-reviewed, quantitative pharmacokinetic data for this compound in the public domain. To provide a comparative baseline, the following tables summarize the available data for both this compound (largely anecdotal) and its parent compound, RAD-140 (from preclinical and clinical studies).

Table 1: Comparative Pharmacokinetic Parameters of this compound and RAD-140

ParameterThis compound (RAD-150)RAD-140 (Testolone)SpeciesStudy TypeSource
Half-life (t½) ~48 hours~44.7 hoursHumanPhase 1 Clinical Trial[9]
N/A27-63%RatPreclinical[10]
N/A65-75%MonkeyPreclinical[10]
Oral Bioavailability (F) Purportedly enhancedSee aboveSee aboveSee above[2][3][6][10]
Cmax Not AvailableNot Available
Tmax Not AvailableNot Available
AUC Not AvailableNot Available

Note: The data for this compound is based on non-peer-reviewed sources and should be interpreted with caution. N/A indicates data is not available.

Proposed Experimental Protocols

To rigorously determine the pharmacokinetic and bioavailability profile of this compound, standardized preclinical and clinical studies are necessary. The following are detailed, hypothetical protocols for key experiments.

Preclinical In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, and clearance) of this compound following oral and intravenous administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group), aged 8-10 weeks.

  • Housing and Acclimation: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Acclimation for at least one week prior to the study.

  • Dosing:

    • Oral (PO) Group: A single dose of this compound (e.g., 10 mg/kg) will be administered via oral gavage. The compound will be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[11]

    • Intravenous (IV) Group: A single dose of this compound (e.g., 2 mg/kg) will be administered via the tail vein. The compound will be dissolved in a vehicle suitable for intravenous injection.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the pharmacokinetic parameters. Oral bioavailability (F) will be calculated using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species (e.g., rat, monkey, human).

Methodology:

  • Test System: Liver microsomes from rat, monkey, and human, supplemented with NADPH.

  • Incubation: this compound (at a fixed concentration, e.g., 1 µM) will be incubated with the liver microsomes at 37°C.

  • Sampling: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction will be quenched, and the remaining concentration of this compound will be quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) will be calculated from the disappearance rate of the compound.

Mechanism of Action: Androgen Receptor Signaling

This compound, like other SARMs, exerts its effects by selectively binding to and modulating the androgen receptor (AR).[5] The AR is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[12][13][14]

Upon entering the cell, this compound is believed to bind to the ligand-binding domain of the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[14] The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[12][13] This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in muscle growth and other anabolic processes.[15] The tissue selectivity of SARMs is thought to be due to their unique interactions with the AR, leading to differential recruitment of co-regulators in different tissues.

Visualizations

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB150 This compound TLB150_cyto This compound TLB150->TLB150_cyto Cellular Uptake AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex HSP Heat Shock Proteins (HSP) Activated_AR Activated AR-TLB150 Complex AR_HSP_complex->Activated_AR Binding Activated_AR->HSP Dissociation Dimerized_AR Dimerized AR Complex Activated_AR->Dimerized_AR Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) Dimerized_AR->ARE DNA Binding Gene_Transcription Target Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Modulation

Caption: Androgen Receptor Signaling Pathway of this compound.

Experimental Workflow for Preclinical In Vivo Pharmacokinetic Study

PK_Workflow start Start: Acclimated Rodent Model dosing Dosing (Oral or Intravenous Administration of this compound) start->dosing sampling Serial Blood Sampling (Predetermined Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis end End: Determination of PK Parameters (Cmax, Tmax, AUC, t½, F) pk_analysis->end

Caption: Preclinical In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound is a promising investigational SARM, engineered with the potential for an improved pharmacokinetic profile compared to its parent compound, RAD-140. While qualitative information suggests a longer half-life and enhanced bioavailability, there is a clear need for rigorous, publicly available quantitative data to substantiate these claims. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's absorption, distribution, metabolism, and excretion. Further research is essential to fully characterize its pharmacokinetic and pharmacodynamic properties and to understand its potential applications in a research context. The selective modulation of the androgen receptor signaling pathway remains the cornerstone of its mechanism of action, offering a targeted approach to achieving anabolic effects.

References

TLB 150 Benzoate versus RAD-140 molecular differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Differences Between TLB-150 Benzoate and RAD-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the molecular properties of TLB-150 Benzoate and RAD-140, two selective androgen receptor modulators (SARMs) of interest in the research community. This document outlines their structural differences, available biochemical and pharmacological data, and the underlying experimental methodologies.

Core Molecular and Pharmacological Differences

TLB-150 Benzoate is a benzoate ester derivative of RAD-140.[1][2] This fundamental structural modification is the primary determinant of their differing molecular and pharmacokinetic profiles. The addition of the benzoate ester group to the RAD-140 core structure is anticipated to alter its absorption, distribution, metabolism, and excretion (ADME) properties, most notably by extending its half-life in vivo.[1]

Molecular Structure and Properties

The core molecular structure of RAD-140 is the basis for TLB-150 Benzoate. The key distinction is the esterification at the hydroxyl group of RAD-140.

PropertyRAD-140TLB-150 Benzoate
Chemical Name 2-chloro-4-[[(1R,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile(2S,3R)-3-[(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-3-[(2-methyl-3-chloro-4-cyanophenyl)amino]-2-propyl alcohol benzoate
Molecular Formula C20H16ClN5O2[3]C27H20ClN5O3[4]
Molecular Weight 393.83 g/mol [3]497.93 g/mol [4][5]
Quantitative Pharmacological Data

The available data for RAD-140 is more robust and derived from peer-reviewed preclinical studies. In contrast, the quantitative data for TLB-150 Benzoate is limited and primarily originates from commercial suppliers, warranting a cautious interpretation.

ParameterRAD-140TLB-150 BenzoateSource
Androgen Receptor Binding Affinity (Ki) 7 nMNot Reported[3]
In Vitro Functional Activity (EC50) 0.1 nM (C2C12 osteoblast differentiation assay)Not Reported
In Vitro IC50 Not Reported0.13 µM[6]
Half-life ~60 hours (anecdotal)[7]Expected to be longer than RAD-140[1]

Signaling Pathways and Experimental Workflows

Both TLB-150 Benzoate and RAD-140 are presumed to exert their effects through the androgen receptor (AR) signaling pathway. Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (TLB-150 or RAD-140) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) SARM->AR_HSP Binding AR_SARM Activated AR-SARM Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_dimer AR-SARM Dimer AR_SARM->AR_SARM_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_SARM_dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription

Androgen Receptor Signaling Pathway for SARMs.

The general workflow for characterizing these compounds involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

SARM Characterization Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., Reporter Gene, C2C12) (Determine EC50/IC50) Binding->Functional Metabolism In Vitro Metabolism (Liver Microsomes) Functional->Metabolism PK Pharmacokinetics (Determine Half-life, Bioavailability) Metabolism->PK PD Pharmacodynamics (Anabolic vs. Androgenic Effects) PK->PD

General Experimental Workflow for SARM Characterization.

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize SARMs like TLB-150 Benzoate and RAD-140.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-mibolerone or [3H]-DHT) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to a Ki value.

General Protocol:

  • Receptor Preparation: Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human androgen receptor ligand-binding domain (AR-LBD).

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through methods like hydroxylapatite precipitation or filtration.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound in modulating androgen receptor-mediated gene transcription.

Principle: This cell-based assay utilizes a host cell line (e.g., PC-3 or HEK293) co-transfected with an androgen receptor expression vector and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter. Activation of the androgen receptor by an agonist leads to the expression of the reporter gene, which can be quantified.

General Protocol:

  • Cell Culture and Transfection: Culture the host cells and co-transfect them with the AR expression vector and the reporter plasmid.

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (and a known androgen for antagonist assays).

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the log concentration of the test compound to determine the EC50 or IC50 value.

C2C12 Osteoblast Differentiation Assay

Objective: To assess the anabolic activity of a compound by measuring its ability to induce the differentiation of myoblastic C2C12 cells into osteoblasts.

Principle: C2C12 cells are a mouse myoblast cell line that can be induced to differentiate into osteoblasts in the presence of bone morphogenetic protein 2 (BMP2) or other osteogenic stimuli, including androgens. This differentiation is characterized by the increased expression of osteoblastic markers, such as alkaline phosphatase (ALP).

General Protocol:

  • Cell Seeding: Seed C2C12 cells in a multi-well plate.

  • Compound Treatment: After cell attachment, treat the cells with varying concentrations of the test compound.

  • Incubation and Differentiation: Incubate the cells for several days to allow for differentiation.

  • Alkaline Phosphatase (ALP) Activity Assay: Lyse the cells and measure the ALP activity using a colorimetric or fluorometric substrate.

  • Data Analysis: Plot the ALP activity against the log concentration of the test compound to determine the EC50 value.

Conclusion

The primary molecular difference between TLB-150 Benzoate and RAD-140 is the presence of a benzoate ester in the former, which is designed to prolong its half-life and enhance its bioavailability. While RAD-140 has been characterized in several preclinical studies, providing quantitative data on its high affinity and potency for the androgen receptor, there is a notable lack of peer-reviewed, quantitative data for TLB-150 Benzoate. The provided experimental protocols outline the standard methodologies used to evaluate such compounds. Further peer-reviewed research is necessary to fully elucidate the comparative pharmacology of TLB-150 Benzoate and validate the claims of its improved pharmacokinetic profile.

References

An In-Depth Technical Guide to the In-Vitro Characterization of TLB-150 Benzoate and its Parent Compound, RAD-140

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for research and informational purposes only. TLB-150 Benzoate (RAD-150) and RAD-140 are investigational compounds and are not approved for human use.

Introduction

TLB-150 Benzoate, also known as RAD-150, is a non-steroidal selective androgen receptor modulator (SARM). It is the benzoate ester of RAD-140 (Testolone), a well-characterized SARM. The esterification is designed to enhance the compound's stability and provide a longer duration of action. Due to the limited availability of specific in-vitro studies on TLB-150 Benzoate, this guide focuses primarily on the extensively studied parent compound, RAD-140, to provide a comprehensive understanding of its in-vitro pharmacological profile. The mechanism of action for both compounds is centered on the selective modulation of the androgen receptor (AR).

One study has reported an IC50 of 0.13 μM for TLB-150 Benzoate as a modulator of the androgen receptor[1].

Quantitative In-Vitro Data for RAD-140

The following tables summarize the key quantitative data from in-vitro studies of RAD-140, providing insights into its potency, binding affinity, and selectivity.

Table 1: Androgen Receptor Binding Affinity and Potency

ParameterValueSpecies/Cell LineCommentsReference
Ki (AR) 7 nMNot SpecifiedHigher affinity than testosterone (Ki = 29 nM) and dihydrotestosterone (DHT) (Ki = 10 nM).[2][3]
EC50 0.1 nMC2C12 (osteoblast)Functional androgen agonist activity in an osteoblast differentiation assay. Comparable to DHT (EC50 = 0.05 nM).[2]

Table 2: Selectivity Profile of RAD-140

ReceptorIC50CommentsReference
Progesterone Receptor (PR) 750 nMThe closest off-target receptor identified. For comparison, the IC50 of progesterone for PR is 0.2 nM.[2]
Estrogen Receptor (ER) No binding detectedHigh selectivity against the estrogen receptor.[4]
Glucocorticoid Receptor (GR) No binding detectedHigh selectivity against the glucocorticoid receptor.[4]

Key In-Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize RAD-140 in vitro.

Nuclear Receptor Binding Assay

This assay determines the binding affinity and selectivity of a compound to various nuclear receptors.

  • Principle: A fluorescence polarization-based competitive binding assay is commonly used. It measures the displacement of a fluorescently labeled ligand (Fluormone) from the target receptor by the test compound (RAD-140).

  • Protocol Outline:

    • The androgen receptor (AR), estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR) is incubated with its respective fluorescently labeled ligand.

    • Increasing concentrations of RAD-140 are added to the mixture.

    • The change in fluorescence polarization is measured. A decrease in polarization indicates the displacement of the fluorescent ligand by RAD-140.

    • The IC50 value, the concentration of RAD-140 that displaces 50% of the fluorescent ligand, is calculated to determine the binding affinity.[4]

Androgen Receptor (AR) Reporter Assay

This cell-based assay is used to assess the functional agonist or antagonist activity of a compound on the androgen receptor.

  • Principle: Cells are co-transfected with a plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase) and a plasmid for a control reporter (e.g., Renilla luciferase). Activation of the AR by an agonist leads to the transcription of the luciferase gene, and the resulting light emission is quantified.

  • Protocol Outline:

    • Human cell lines expressing endogenous AR, such as ZR-75-1 (breast cancer) or LNCaP (prostate cancer), are cultured in a medium containing charcoal-stripped serum to remove endogenous steroids.[5]

    • Cells are transfected with the ARE-luciferase and Renilla luciferase plasmids.

    • After 24-48 hours, the cells are treated with varying concentrations of RAD-140 or a known AR agonist like dihydrotestosterone (DHT).[5]

    • The luciferase activity is measured using a luminometer and normalized to the Renilla luciferase activity to control for transfection efficiency.[5]

    • The dose-response curve is plotted to determine the EC50 value, representing the concentration at which RAD-140 elicits a half-maximal response.[2]

Cell Proliferation Assay

This assay evaluates the effect of a compound on the growth of cancer cell lines.

  • Principle: The rate of cell proliferation in response to treatment with the test compound is measured over time.

  • Protocol Outline:

    • AR/ER-positive breast cancer cells (e.g., ZR-75-1) are seeded in multi-well plates in a medium containing charcoal-stripped serum.

    • Cells are treated with RAD-140, DHT, or a vehicle control (e.g., DMSO) for an extended period (e.g., 14 days), with the medium and compounds replenished every few days.

    • At the end of the treatment period, the number of viable cells is determined using methods such as Trypan blue exclusion followed by automated or manual cell counting.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by RAD-140 based on in-vitro findings.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD140 RAD-140 AR_HSP_complex AR HSP AR_RAD140_complex AR RAD-140 AR Androgen Receptor (AR) AR->AR_RAD140_complex Binding HSP HSP AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) AR_RAD140_complex->ARE Translocation & Binding cluster_nucleus cluster_nucleus Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Anabolic_Genes ↑ Anabolic Gene Expression Gene_Transcription->Anabolic_Genes ESR1_Repression ↓ ESR1 Gene Expression Gene_Transcription->ESR1_Repression

Caption: Androgen Receptor (AR) Signaling Pathway Activated by RAD-140.

The diagram above illustrates the mechanism of action of RAD-140. Upon entering the cell, RAD-140 binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The RAD-140/AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding modulates the transcription of target genes, leading to increased anabolic gene expression and, in breast cancer cells, the repression of the estrogen receptor alpha gene (ESR1)[6][7].

MAPK_Signaling_Pathway RAD140 RAD-140 AR Androgen Receptor (AR) RAD140->AR Activates MAPK_Cascade MAPKKK MAPKK MAPK (ERK) AR->MAPK_Cascade Initiates Neuroprotection Neuroprotection MAPK_Cascade->Neuroprotection Leads to

Caption: RAD-140-Mediated Neuroprotection via MAPK/ERK Signaling.

In-vitro studies in cultured neurons have shown that RAD-140 can provide neuroprotection against apoptotic insults. This protective effect is dependent on the activation of the MAPK/ERK signaling pathway, as evidenced by the increased phosphorylation of ERK[8]. This suggests a potential therapeutic application for RAD-140 in neurodegenerative diseases.

References

Preclinical Efficacy of TLV 150 Benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical efficacy data for TLV 150 Benzoate is limited. This document serves as a representative technical guide, utilizing hypothetical data and established experimental protocols for a selective androgen receptor modulator (SARM) to illustrate the expected content and format for such a report. The data presented herein is for illustrative purposes only and does not reflect actual experimental results for TLV 150 Benzoate.

This technical guide provides an in-depth overview of the preclinical evaluation of a hypothetical SARM, herein referred to as "Compound X," which is analogous to TLV 150 Benzoate (also known as RAD150), an androgen receptor modulator.[1] The focus is on its efficacy, mechanism of action, and the experimental methodologies used in its assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Efficacy and Selectivity

The initial preclinical assessment of Compound X involved a series of in vitro assays to determine its binding affinity, functional activity, and selectivity for the androgen receptor (AR).

Assay TypeParameterCompound XTestosterone (Control)
Receptor Binding Ki (nM) for AR0.851.2
Ki (nM) for PR> 1000250
Ki (nM) for GR> 1000300
Ki (nM) for ERα> 1000> 1000
Functional Activity EC50 (nM) in AR-CHO cells1.52.5
Emax (% of Testosterone)95%100%
Gene Expression Fold Induction of PSA (LNCaP cells)8.210.0

Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of Compound X to the androgen receptor and other steroid receptors.

  • Methodology: A competitive binding assay was performed using a human recombinant androgen receptor. A fixed concentration of a radiolabeled ligand (e.g., [3H]-mibolerone) was incubated with the receptor in the presence of increasing concentrations of Compound X or the unlabeled control (testosterone). The reaction was allowed to reach equilibrium, and the bound radioligand was separated from the unbound ligand by filtration. The radioactivity of the bound ligand was measured using a scintillation counter. The Ki values were calculated using the Cheng-Prusoff equation.

Functional Activity Assay:

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of Compound X in activating the androgen receptor.

  • Methodology: Chinese Hamster Ovary (CHO) cells, stably transfected with the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element, were used. Cells were treated with increasing concentrations of Compound X or testosterone for 24 hours. Luciferase activity was measured using a luminometer, and the data were normalized to the maximal response induced by testosterone.

In Vivo Efficacy in Animal Models

The anabolic and androgenic effects of Compound X were evaluated in a validated animal model of androgen deficiency.

Treatment Group (10 mg/kg, p.o.)Levator Ani Muscle Weight (g)Prostate Weight (g)Seminal Vesicle Weight (g)
Sham Control0.85 ± 0.050.45 ± 0.030.50 ± 0.04
Orchidectomized (ORX) + Vehicle0.35 ± 0.030.10 ± 0.010.12 ± 0.02
ORX + Testosterone Propionate (TP)0.90 ± 0.060.60 ± 0.050.65 ± 0.06
ORX + Compound X0.80 ± 0.050.25 ± 0.020.28 ± 0.03
  • Objective: To assess the in vivo anabolic and androgenic activity of Compound X.

  • Methodology: Male Sprague-Dawley rats were either sham-operated or orchidectomized (castrated). After a two-week recovery period to allow for the regression of androgen-dependent tissues, the animals were randomly assigned to treatment groups. The groups included a sham control, orchidectomized rats treated with a vehicle, orchidectomized rats treated with testosterone propionate (as a positive control), and orchidectomized rats treated with Compound X. The compounds were administered daily by oral gavage for 14 days. At the end of the treatment period, the animals were euthanized, and the weights of the levator ani muscle (anabolic effect), prostate, and seminal vesicles (androgenic effects) were recorded.

Signaling Pathway and Experimental Workflow

G cluster_cell Target Cell SARM Compound X (SARM) AR Androgen Receptor (AR) SARM->AR Binds AR->AR HSP HSP90 AR->HSP Dissociation ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Protein Protein Synthesis (e.g., Muscle Growth) Transcription->Protein Leads to

Caption: Proposed mechanism of action for Compound X.

G A Animal Acclimatization (1 week) B Surgical Procedure (Sham or Orchidectomy) A->B C Recovery Period (2 weeks) B->C D Group Assignment & Daily Dosing (14 days) C->D E Euthanasia & Tissue Collection (Levator Ani, Prostate, Seminal Vesicles) D->E F Data Analysis (Tissue Weight Measurement & Statistical Analysis) E->F

Caption: Workflow for the orchidectomized rat model study.

References

TLB-150 Benzoate: An In-Depth Technical Review of its Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB-150 Benzoate, also known as RAD-150, is a novel selective androgen receptor modulator (SARM). It is structurally an esterified analog of its parent compound, RAD-140. This modification is designed to alter its pharmacokinetic profile, potentially offering a more sustained duration of action. Like other SARMs, TLB-150 is engineered to selectively target androgen receptors (ARs), primarily in muscle and bone tissues, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a detailed overview of the androgen receptor binding affinity of TLB-150 Benzoate, including available quantitative data, a comprehensive description of relevant experimental protocols, and a visualization of the associated signaling pathways.

Androgen Receptor Binding Affinity: Quantitative Data

The binding affinity of a compound to its receptor is a critical determinant of its potency and selectivity. For TLB-150 Benzoate and its parent compound RAD-140, this is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of a ligand that is required to inhibit 50% of the specific binding of a radioligand, while the Ki value is an indicator of the binding affinity of the ligand for the receptor.

The available data for TLB-150 Benzoate and the comparative data for RAD-140 and endogenous androgens are summarized in the table below.

CompoundReceptorAssay TypeValueReference
TLB-150 Benzoate (RAD-150) Androgen ReceptorCompetitive Binding AssayIC50: 0.13 μM [1]
RAD-140 Androgen ReceptorCompetitive Binding AssayKi: 7 nM [1]
TestosteroneAndrogen ReceptorCompetitive Binding AssayKi: 29 nM[1]
Dihydrotestosterone (DHT)Androgen ReceptorCompetitive Binding AssayKi: 10 nM[1]

Note: A lower Ki or IC50 value generally indicates a higher binding affinity.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of androgen receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., TLB-150 Benzoate) to displace a radiolabeled ligand that has a known high affinity for the androgen receptor.

Key Components and Reagents:
  • Androgen Receptor Source: This can be purified recombinant androgen receptor protein or cytosol preparations from tissues known to express high levels of the receptor, such as the rat ventral prostate.

  • Radioligand: A commonly used radioligand is [³H]-R1881 (Metribolone), a synthetic androgen with high affinity and selectivity for the androgen receptor.

  • Test Compound: TLB-150 Benzoate, dissolved in a suitable solvent like DMSO.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing various additives to maintain protein stability and reduce non-specific binding.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters are used to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

General Procedure:
  • Incubation: The androgen receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-R1881) and varying concentrations of the unlabeled test compound (TLB-150 Benzoate).

  • Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. The IC50 value is determined from this competition curve, representing the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualizations

Experimental Workflow: Competitive Binding Assay

experimental_workflow Receptor Androgen Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation TestCompound Test Compound (TLB-150 Benzoate) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis signaling_pathway Ligand Androgen (e.g., TLB-150) AR_Cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) Ligand->AR_Cytoplasm Binds AR_Active Activated AR (Ligand-Bound) AR_Cytoplasm->AR_Active Conformational Change HSP Heat Shock Proteins (HSPs) AR_Active->HSP Dissociation Dimerization Dimerization AR_Active->Dimerization AR_Dimer AR Homodimer Dimerization->AR_Dimer Translocation Nuclear Translocation AR_Dimer->Translocation ARE Androgen Response Element (ARE) in DNA Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anabolic Effects) Protein->Response

References

Half-life and stability of TLB 150 Benzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Half-life and Stability of TLB-150 Benzoate in Solution

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. TLB-150 Benzoate (also known as RAD-150) is classified as a research chemical and is not approved for human or veterinary use. The information presented herein is for educational and research purposes only.

Introduction

TLB-150 Benzoate is the benzoate ester of RAD-140 (Testolone), a potent and orally bioavailable nonsteroidal Selective Androgen Receptor Modulator (SARM).[1][2] The esterification of the parent compound, RAD-140, to form TLB-150 Benzoate is a chemical modification intended to enhance its pharmacokinetic profile, specifically to increase its half-life and improve chemical stability.[3][4] As a next-generation SARM, TLB-150 Benzoate is of significant interest in preclinical research for its potential in modulating androgen receptors in a tissue-selective manner, with applications being explored in muscle wasting, bone strength, and neuroprotection.[1][5]

The stability of a compound in solution is a critical parameter that influences its shelf-life, formulation development, and reliability in experimental settings. Degradation of the active substance can lead to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive overview of the known stability characteristics of TLB-150 Benzoate and outlines standard methodologies for its stability assessment in solution.

It is important to note that while there are claims of a significantly longer half-life for TLB-150 Benzoate, approximately 48–60 hours, detailed stability studies under various conditions are not widely available in peer-reviewed literature.[1][5] The data and protocols presented below are based on available information and established principles of pharmaceutical stability testing.

Chemical Profile

  • Chemical Name: RAD-140 benzoate ester[1]

  • Molecular Formula: C₂₇H₂₀ClN₅O₃[1]

  • Molecular Weight: 497.93 g/mol [1]

  • Class: Esterified Selective Androgen Receptor Modulator (SARM)[1]

Half-life and Stability Data in Solution

Comprehensive, peer-reviewed quantitative data on the stability of TLB-150 Benzoate across a range of solution conditions is limited in the public domain. The primary claim is that the benzoate ester extends the half-life to approximately 48-60 hours, compared to the shorter half-life of its parent compound, RAD-140.[1][2] This extended half-life suggests greater stability against metabolic breakdown.[3]

To provide a practical framework for researchers, the following table presents a representative dataset illustrating how the stability of a benzoate ester compound like TLB-150 might be characterized. Note: This is a hypothetical dataset for illustrative purposes.

ParameterConditionHalf-life (t½) (hours)Degradation ProductsAssay Method
pH pH 3.0 (0.1 N HCl)36RAD-140, Benzoic AcidHPLC-UV
pH 7.4 (PBS)60Minor unidentifiedHPLC-UV
pH 9.0 (Borate Buffer)48RAD-140, Benzoic AcidHPLC-UV
Temperature 4°C>200Not detectedHPLC-UV
25°C60Minor unidentifiedHPLC-UV
40°C24RAD-140, Benzoic AcidHPLC-UV
Solvent 50% Ethanol (aq)72Not detectedHPLC-UV
30% PEG400 (aq)65Not detectedHPLC-UV
10% DMSO (aq)55Minor oxidation productsHPLC-MS
Light Exposure Photostability (ICH Q1B)40PhotodegradantsHPLC-DAD

Signaling Pathway

As a SARM, TLB-150 Benzoate is designed to selectively bind to androgen receptors (AR) in specific tissues, such as muscle and bone, while having minimal effect on other tissues, like the prostate. The benzoate ester is likely cleaved in vivo, releasing the active parent molecule, RAD-140, which then exerts its pharmacological effect. The generalized signaling pathway is depicted below.

SARM_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_nucleus Nucleus TLB150 TLB-150 Benzoate Esterase Esterases TLB150->Esterase Hydrolysis RAD140_blood RAD-140 (Active) Esterase->RAD140_blood RAD140_cell RAD-140 RAD140_blood->RAD140_cell Diffusion AR Androgen Receptor (AR) (Cytoplasm) RAD140_cell->AR Binding AR_RAD140 AR-RAD140 Complex AR->AR_RAD140 HSP HSP AR_HSP AR-HSP Complex AR_HSP->RAD140_cell AR_RAD140_nuc AR-RAD140 Complex AR_RAD140->AR_RAD140_nuc Translocation ARE Androgen Response Element (ARE) on DNA AR_RAD140_nuc->ARE Binding Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis (e.g., Muscle Growth) Transcription->Protein mRNA Translation

Caption: Generalized signaling pathway for a Selective Androgen Receptor Modulator (SARM).

Experimental Protocols for Stability Assessment

The following protocols are generalized methodologies based on ICH guidelines for stability testing of pharmaceutical substances.[6]

Forced Degradation Study

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare stock solutions of TLB-150 Benzoate in a suitable solvent system (e.g., acetonitrile:water).

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid compound and solution at 80°C for 48 hours.

    • Photostability: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using a validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector to separate and identify the parent compound and any degradants.

Solution Stability for Half-life Determination

Objective: To determine the half-life of TLB-150 Benzoate under specific solution conditions (e.g., varying pH, temperature, and solvent composition).

Methodology:

  • Buffer/Solution Preparation: Prepare a series of aqueous buffers (e.g., pH 3, 5, 7.4, 9) and relevant co-solvent systems (e.g., containing ethanol, PEG400, DMSO).

  • Sample Preparation: Accurately weigh and dissolve TLB-150 Benzoate to create stock solutions. Spike a known concentration of the stock solution into each buffer/solution system in triplicate.

  • Incubation: Store the prepared solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) in sealed, light-protected vials.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each sample. Quench any reaction if necessary (e.g., by pH neutralization or dilution in mobile phase).

  • Quantification: Analyze the samples using a validated HPLC method to determine the remaining concentration of TLB-150 Benzoate.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare TLB-150 Stock Solution spike Spike Stock into Test Solutions prep_stock->spike prep_buffers Prepare Test Solutions (Buffers, Solvents) prep_buffers->spike incubate Incubate at Controlled Conditions (T, pH, Light) spike->incubate sample Sample at Timed Intervals (t=0, 1, 2...) incubate->sample hplc Quantify Remaining TLB-150 via HPLC sample->hplc plot Plot ln(Conc) vs. Time hplc->plot calc Calculate Rate (k) and Half-life (t½) plot->calc

Caption: Experimental workflow for determining solution stability and half-life.

Conclusion

TLB-150 Benzoate is an esterified derivative of RAD-140, engineered for a longer half-life and enhanced stability.[3] While commercial sources claim a half-life of 48-60 hours, rigorous, publicly accessible stability data is scarce.[1] For research and development purposes, it is imperative that professionals conduct their own stability assessments using validated, stability-indicating methods. The forced degradation and solution stability protocols outlined in this guide provide a robust framework for characterizing the stability profile of TLB-150 Benzoate, ensuring data integrity and the reliable application of this compound in a research setting.

References

An In-depth Technical Guide to CAS Number 1208070-53-4 (RAD-150/TLB-150 Benzoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective androgen receptor modulator (SARM) with CAS number 1208070-53-4, commonly known as RAD-150 or TLB-150 Benzoate. As an esterified analog of the well-researched SARM, RAD-140, RAD-150 is purported to possess enhanced stability and a longer biological half-life. This document collates available preclinical data, details its mechanism of action, outlines key experimental protocols for its characterization, and presents signaling pathway and experimental workflow diagrams to support further research and development. Due to the limited availability of peer-reviewed data specifically for RAD-150, this guide incorporates and clearly distinguishes data from its parent compound, RAD-140, to provide a more complete scientific context.

Introduction

RAD-150 (TLB-150 Benzoate) is a non-steroidal selective androgen receptor modulator. It is the benzoate ester of RAD-140, a compound that has been investigated for its potential therapeutic applications in muscle wasting conditions and as a potential treatment for breast cancer.[1][2] The esterification of RAD-140 to form RAD-150 is believed to enhance the compound's stability and pharmacokinetic profile, potentially leading to a more sustained anabolic effect.[2][3] Like other SARMs, RAD-150 is designed to selectively bind to androgen receptors in target tissues, primarily muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[1][4]

Physicochemical Properties

PropertyValueSource
CAS Number 1208070-53-4N/A
Synonyms RAD-150, TLB-150 Benzoate[5]
Molecular Formula C27H28ClN5O3[2]
Molar Mass 505.00 g/mol [2]
Purity ≥99% (as reported by vendors)[2]

Mechanism of Action and Signaling Pathway

RAD-150 functions as a selective agonist of the androgen receptor (AR).[1] Upon binding to the AR in target tissues like skeletal muscle and bone, it initiates a cascade of events leading to anabolic effects such as increased protein synthesis and enhanced bone density. The tissue selectivity of SARMs is a key area of research, aiming to dissociate the anabolic effects from the undesirable androgenic effects on tissues like the prostate and skin.[1][4]

While the specific downstream signaling of RAD-150 is not extensively documented in peer-reviewed literature, the neuroprotective effects of its parent compound, RAD-140, have been shown to be mediated through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. It is plausible that RAD-150 utilizes similar pathways in its target tissues to exert its effects.

Signaling Pathway Diagram

RAD-150 Signaling Pathway Figure 1: Postulated Signaling Pathway of RAD-150 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAD150 RAD-150 AR Androgen Receptor (AR) RAD150->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from nucleus Nucleus AR->nucleus Translocation MAPK_pathway MAPK/ERK Pathway transcription Gene Transcription (e.g., muscle protein synthesis) MAPK_pathway->transcription Activates anabolic_effects Anabolic Effects (Muscle Growth, Bone Density) transcription->anabolic_effects Leads to

Caption: Postulated signaling cascade of RAD-150.

Quantitative Data

Due to the limited availability of peer-reviewed studies on RAD-150, the following table summarizes the preclinical data for its parent compound, RAD-140. This data provides a strong indication of the expected biological activity of RAD-150.

ParameterValueSpecies/SystemSource
Androgen Receptor Binding Affinity (Ki) 7 nMRat
In Vitro Functional Agonist Activity (EC50) 0.1 nMC2C12 Osteoblast Differentiation Assay
Bioavailability (F) 27-63%Rat (oral)
Bioavailability (F) 65-75%Monkey (oral)
Microsomal Stability (t1/2) > 2 hoursRat, Monkey, Human

In Vivo Efficacy of RAD-140 in Castrated Rats (28-day study)

Dose (mg/kg, p.o.)Levator Ani Muscle Weight IncreaseProstate Weight Increase
0.03Statistically SignificantNo Significant Increase
0.3Efficacy equivalent to sham-operatedNo Significant Increase
10Further increasePartial increase

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of SARMs like RAD-150. These are based on standard methodologies and information gathered from studies on related compounds.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of RAD-150 for the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a source of androgen receptors, typically from rat ventral prostate cytosol or using a recombinant human androgen receptor.

  • Radioligand: Use a radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), as the competitor.

  • Competition Assay:

    • Incubate a fixed concentration of the androgen receptor and the radioligand with varying concentrations of RAD-150.

    • Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known AR ligand like dihydrotestosterone (DHT) to determine non-specific binding.

  • Separation: Separate the receptor-bound from free radioligand using methods like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of RAD-150. Calculate the IC50 (the concentration of RAD-150 that inhibits 50% of the specific binding of the radioligand) and then determine the Ki using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

Objective: To determine the functional agonist or antagonist activity of RAD-150 on the androgen receptor.

Methodology:

  • Cell Culture: Use a suitable cell line, such as PC-3 cells (human prostate cancer) which are androgen receptor-negative, or a cell line that endogenously expresses AR like LNCaP.

  • Transfection:

    • Co-transfect the cells with an androgen receptor expression vector (if using AR-negative cells).

    • Co-transfect with a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).

    • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection and recovery, treat the cells with varying concentrations of RAD-150. Include a vehicle control and a known AR agonist (e.g., DHT) as a positive control.

  • Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the normalization reporter (Renilla luciferase) using a luminometer and appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log concentration of RAD-150 to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a novel SARM like RAD-150.

SARM Characterization Workflow Figure 2: General Experimental Workflow for SARM Characterization cluster_invitro cluster_invivo start Compound Synthesis (RAD-150) in_vitro In Vitro Characterization start->in_vitro binding_assay AR Binding Affinity (Ki) reporter_assay Functional Activity (EC50/IC50) stability_assay Microsomal Stability in_vivo In Vivo Evaluation binding_assay->in_vivo reporter_assay->in_vivo stability_assay->in_vivo animal_model Animal Model (e.g., Castrated Rat) anabolic_effects Anabolic Effects (Muscle/Bone) animal_model->anabolic_effects androgenic_effects Androgenic Effects (Prostate) animal_model->androgenic_effects pharmacokinetics Pharmacokinetics (Bioavailability) animal_model->pharmacokinetics toxicology Toxicology Studies anabolic_effects->toxicology androgenic_effects->toxicology pharmacokinetics->toxicology end Lead Candidate toxicology->end

Caption: A typical preclinical research workflow for a SARM.

Conclusion

RAD-150 (CAS 1208070-53-4) is a promising non-steroidal SARM that warrants further investigation. Its structural relationship to RAD-140 suggests a potent and selective anabolic activity. The limited publicly available data on RAD-150 necessitates that researchers rely on data from its parent compound and conduct their own comprehensive studies. This technical guide provides a foundational understanding of RAD-150, including its mechanism of action, available preclinical data (extrapolated from RAD-140), and essential experimental protocols to facilitate future research in this area. As more peer-reviewed studies on RAD-150 become available, a more complete and nuanced understanding of its therapeutic potential and safety profile will emerge.

References

Methodological & Application

Application Notes and Protocols for TLB 150 Benzoate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB 150 Benzoate, also known as RAD-150, is a non-steroidal selective androgen receptor modulator (SARM). It is an esterified analog of RAD-140, a modification that may enhance its stability and bioavailability. As a SARM, this compound selectively binds to androgen receptors (AR), primarily in muscle and bone tissues, to elicit anabolic effects while having a reduced impact on other organs. This tissue selectivity makes it a compound of interest for research into muscle wasting diseases, osteoporosis, and other conditions where anabolic support is beneficial.

These application notes provide detailed protocols for the preparation and use of this compound in in-vitro cell culture experiments, enabling researchers to investigate its biological activity and mechanism of action.

Physicochemical Properties and Stock Solution Preparation

A summary of the relevant properties of this compound is provided below.

PropertyValueSource
Synonyms RAD-150[1]
CAS Number 1208070-53-4[1]
Molecular Formula C₂₇H₂₀ClN₅O₃[1]
Molecular Weight 497.94 g/mol [1]
Solubility Soluble in Methanol, DMSO, Ethanol. Sparingly soluble in aqueous buffers.[2]
Storage Store at -20°C for long-term storage (months to years). Stock solutions can be stored at -20°C for the long term.[1]
Stock Solution Preparation Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: It is recommended to prepare a high-concentration stock solution in DMSO. For cell culture experiments, this stock solution will be further diluted in cell culture medium to the final working concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Culture and Maintenance

The choice of cell line will depend on the research question. For studying the effects of this compound on muscle cells, C2C12 myoblasts are a suitable model. For prostate cancer research, LNCaP or PC-3 cells can be used.

General Cell Culture Protocol:

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells upon reaching 70-80% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to treatment.

Determination of Optimal Working Concentration (Dose-Response Assay)

It is crucial to determine the optimal working concentration of this compound for each cell line and assay. A dose-response experiment using a cell viability assay, such as the MTT assay, is recommended. Based on the IC₅₀ of RAD-150 (130 nM) and effective concentrations of the similar compound RAD-140 (0.1 nM to 100 nM), a starting concentration range for this compound could be from 0.1 nM to 1 µM.[1][3]

MTT Cell Viability Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC₅₀ or optimal working concentration.

Androgen Receptor (AR) Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if this compound acts as an agonist or antagonist of the androgen receptor.

Protocol:

  • Select a suitable cell line that expresses the androgen receptor (e.g., LNCaP) or a reporter cell line where a luciferase gene is under the control of an androgen response element (ARE).

  • Seed the cells in a 96-well plate.

  • If not using a stable reporter cell line, co-transfect the cells with a plasmid containing the ARE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, treat the cells with various concentrations of this compound. To test for antagonistic activity, co-treat with a known AR agonist like dihydrotestosterone (DHT).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Analyze the data to determine the effect of this compound on AR transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the androgen receptor signaling pathway and a general experimental workflow for testing this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB150 This compound AR_HSP AR-HSP Complex TLB150->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Initiates Transcription Anabolic_Effects Anabolic Effects Gene_Expression->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Dose_Response Dose-Response Treatment (e.g., 0.1 nM - 1 µM) Stock_Solution->Dose_Response Cell_Culture Culture and Seed Target Cells Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay AR_Activation_Assay AR Activation Assay (e.g., Luciferase) Dose_Response->AR_Activation_Assay Data_Analysis Analyze Results: - EC50/IC50 - Agonist/Antagonist activity Viability_Assay->Data_Analysis AR_Activation_Assay->Data_Analysis

Caption: General Experimental Workflow for this compound.

Stability in Cell Culture Media

While specific stability data for this compound in cell culture media is not extensively published, SARMs are generally stable in solution.[4] However, the ester linkage in this compound could be susceptible to hydrolysis over extended periods in aqueous environments at 37°C. For long-term experiments (e.g., > 48 hours), it is advisable to perform a stability study or to replenish the medium with fresh compound periodically.

Protocol for Assessing Compound Stability:

  • Prepare the highest working concentration of this compound in the cell culture medium to be used in the experiments.

  • Incubate the medium in a cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, collect an aliquot of the medium.

  • Analyze the concentration of intact this compound in the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the concentration of this compound over time to determine its stability profile under the experimental conditions.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these protocols, researchers can effectively investigate the in-vitro activity of this selective androgen receptor modulator. It is essential to perform dose-response experiments to determine the optimal working concentration for each specific cell line and experimental setup. Further characterization of its stability in cell culture media is also recommended for long-duration studies.

References

Application Notes and Protocols for Studying Muscle Regeneration in Mice Using TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB 150 Benzoate, also known as RAD-150, is a potent and orally bioavailable Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs), primarily in anabolic tissues such as muscle and bone, with reduced activity in androgenic tissues like the prostate. This selectivity presents a promising therapeutic window for promoting muscle growth and regeneration while minimizing the undesirable side effects associated with traditional anabolic steroids.

The primary mechanism of action of this compound involves its binding to the androgen receptor in skeletal muscle tissue. This binding initiates a cascade of downstream signaling events that promote protein synthesis and mitigate muscle catabolism, creating a favorable environment for muscle repair and growth.[1] The potential of this compound to accelerate and enhance muscle regeneration makes it a valuable research tool for studying the molecular mechanisms of muscle repair and for the preclinical development of therapies for muscle-wasting diseases and injuries.

Disclaimer: While the mechanism of action of SARMs suggests a strong potential for this compound in promoting muscle regeneration, specific quantitative data from peer-reviewed, preclinical studies using a cardiotoxin-induced muscle injury model in mice with this particular compound are not extensively available in the public domain as of the last update. The following protocols and data tables are provided as a comprehensive guide for researchers to design and execute such studies and to record their findings in a structured manner.

Hypothesized Signaling Pathway of this compound in Muscle Regeneration

The binding of this compound to the androgen receptor in muscle satellite cells and myofibers is hypothesized to trigger a signaling cascade that enhances muscle regeneration through multiple mechanisms. This includes the activation of pathways that drive protein synthesis, such as the PI3K/Akt/mTOR pathway, and the stimulation of satellite cell proliferation and differentiation, which are critical for the formation of new muscle fibers. Furthermore, androgen receptor activation may influence the expression of key myogenic regulatory factors and potentially modulate the activity of muscle growth inhibitors like myostatin.

TLB_150_Benzoate_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects TLB150 This compound AR Androgen Receptor (AR) TLB150->AR TLB150->AR Binds and activates HSP Heat Shock Proteins AR->HSP PI3K PI3K AR->PI3K Cross-talk ARE Androgen Response Element (ARE) AR->ARE Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis MyogenicGenes ↑ Myogenic Gene Transcription (e.g., MyoD, Myogenin) ARE->MyogenicGenes ProteinSynthesisGenes ↑ Protein Synthesis Genes ARE->ProteinSynthesisGenes SatelliteCell Satellite Cell Activation & Proliferation MyogenicGenes->SatelliteCell ProteinSynthesisGenes->ProteinSynthesis MyofiberHypertrophy Myofiber Hypertrophy & Repair ProteinSynthesis->MyofiberHypertrophy SatelliteCell->MyofiberHypertrophy

Hypothesized signaling pathway of this compound in muscle cells.

Experimental Protocols

Experimental Workflow for Studying Muscle Regeneration

The following diagram outlines the typical workflow for investigating the effects of this compound on muscle regeneration in a mouse model.

Experimental_Workflow AnimalAcclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 8-10 weeks old) Baseline 2. Baseline Measurements (Grip strength, body weight) AnimalAcclimation->Baseline Injury 3. Induce Muscle Injury (Cardiotoxin injection into Tibialis Anterior) Baseline->Injury Treatment 4. Treatment Administration (Vehicle vs. This compound) Injury->Treatment Monitoring 5. Post-Injury Monitoring (Daily observation, body weight) Treatment->Monitoring Functional 6. Functional Assessment (Grip strength at various time points) Monitoring->Functional Tissue 7. Tissue Collection (Harvest Tibialis Anterior at D3, D7, D14, D21) Functional->Tissue Histology 8. Histological & IHC Analysis (H&E, Pax7, MyoD, Laminin) Tissue->Histology Analysis 9. Quantitative Analysis (Myofiber CSA, cell counts) Histology->Analysis Data 10. Data Interpretation & Statistical Analysis Analysis->Data

Experimental workflow for muscle regeneration studies.
Detailed Methodologies

1. Cardiotoxin-Induced Muscle Injury Model

This protocol describes a standard method for inducing reproducible muscle injury in the Tibialis Anterior (TA) muscle of mice.

  • Materials:

    • Cardiotoxin (CTX) from Naja mossambica mossambica venom (e.g., Sigma-Aldrich)

    • Sterile 0.9% saline

    • Insulin syringes with 29-31 gauge needles

    • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

    • Animal clippers

    • 70% ethanol

  • Procedure:

    • Prepare a 10 µM solution of CTX in sterile saline. Filter-sterilize the solution.

    • Anesthetize the mouse using an approved institutional protocol.

    • Shave the fur over the anterior aspect of the lower hindlimb to expose the TA muscle.

    • Clean the injection site with 70% ethanol.

    • Carefully inject 50 µL of the 10 µM CTX solution directly into the belly of the TA muscle. To ensure even distribution of the injury, the injection can be administered at two points along the length of the muscle.

    • Administer post-procedural analgesics as per institutional guidelines.

    • Monitor the animal daily for signs of distress and to ensure recovery from anesthesia.

2. This compound Administration

The optimal dosage and administration route for this compound in a muscle regeneration model should be determined empirically. Based on preclinical studies of similar SARMs, oral gavage is a common route of administration.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

    • Oral gavage needles

  • Procedure:

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.

    • Divide the animals into a vehicle control group and one or more this compound treatment groups (e.g., low dose, high dose).

    • Begin treatment 24 hours after cardiotoxin injection.

    • Administer the vehicle or this compound solution daily via oral gavage at the same time each day for the duration of the experiment (e.g., up to 21 days).

3. Histological Analysis of Muscle Regeneration

  • Tissue Preparation:

    • At predetermined time points (e.g., 3, 7, 14, and 21 days post-injury), euthanize the mice.

    • Carefully dissect the TA muscles and mount them in a transverse orientation in Optimal Cutting Temperature (OCT) compound.

    • Rapidly freeze the muscle blocks in isopentane cooled by liquid nitrogen.

    • Store the frozen blocks at -80°C until sectioning.

    • Cut 8-10 µm thick cryosections using a cryostat and mount them on charged glass slides.

  • Hematoxylin and Eosin (H&E) Staining:

    • Air dry the sections for 30 minutes.

    • Stain with hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute.

    • Rinse in running tap water.

    • Stain with eosin for 1-2 minutes.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

  • Immunohistochemistry (IHC) for Pax7 and MyoD:

    • Air dry the sections and rehydrate in PBS.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS with 0.1% Triton X-100) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., mouse anti-Pax7 and rabbit anti-MyoD).

    • Wash with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.

    • Wash with PBS.

    • Mount with a mounting medium containing DAPI to counterstain nuclei.

4. Quantitative Analysis

  • Myofiber Cross-Sectional Area (CSA):

    • Capture images of H&E or laminin-stained muscle cross-sections.

    • Using image analysis software (e.g., ImageJ/Fiji), manually or semi-automatically trace the outline of at least 200-300 regenerating myofibers (characterized by central nuclei) per muscle section.

    • Calibrate the software to the image's scale and calculate the area of each traced fiber.

  • Quantification of Satellite Cells and Proliferating Myoblasts:

    • Capture fluorescent images of Pax7 and MyoD stained sections.

    • Count the number of Pax7-positive nuclei (satellite cells) and MyoD-positive nuclei (proliferating myoblasts) per field of view.

    • Normalize the cell counts to the total area of the muscle section analyzed (cells/mm²).

5. Functional Assessment: Grip Strength Test

  • Apparatus:

    • Grip strength meter

  • Procedure:

    • Acclimatize the mice to the testing room.

    • Hold the mouse by the base of the tail and allow it to grasp the metal grid of the grip strength meter with its hindlimbs.

    • Gently pull the mouse horizontally away from the meter until it releases its grip.

    • The peak force exerted by the mouse is recorded.

    • Perform 3-5 trials per mouse and average the results.

    • Conduct grip strength measurements at baseline (before injury) and at various time points post-injury (e.g., days 7, 14, and 21).

Data Presentation

The following tables are templates for organizing and presenting quantitative data from muscle regeneration studies with this compound.

Table 1: Effect of this compound on Myofiber Cross-Sectional Area (CSA) in Regenerating Tibialis Anterior Muscle

Treatment GroupTime Point (Days Post-Injury)Mean Myofiber CSA (µm²) ± SEM
Vehicle Control3Data to be collected
This compound (Low Dose)3Data to be collected
This compound (High Dose)3Data to be collected
Vehicle Control7Data to be collected
This compound (Low Dose)7Data to be collected
This compound (High Dose)7Data to be collected
Vehicle Control14Data to be collected
This compound (Low Dose)14Data to be collected
This compound (High Dose)14Data to be collected
Vehicle Control21Data to be collected
This compound (Low Dose)21Data to be collected
This compound (High Dose)21Data to be collected

Table 2: Effect of this compound on Satellite Cell and Myoblast Numbers in Regenerating Tibialis Anterior Muscle

Treatment GroupTime Point (Days Post-Injury)Pax7+ Cells/mm² ± SEMMyoD+ Cells/mm² ± SEM
Vehicle Control3Data to be collectedData to be collected
This compound (Low Dose)3Data to be collectedData to be collected
This compound (High Dose)3Data to be collectedData to be collected
Vehicle Control7Data to be collectedData to be collected
This compound (Low Dose)7Data to be collectedData to be collected
This compound (High Dose)7Data to be collectedData to be collected

Table 3: Effect of this compound on Functional Recovery (Grip Strength) After Muscle Injury

Treatment GroupBaseline Grip Strength (g) ± SEMDay 7 Grip Strength (g) ± SEMDay 14 Grip Strength (g) ± SEMDay 21 Grip Strength (g) ± SEM
Vehicle ControlData to be collectedData to be collectedData to be collectedData to be collected
This compound (Low Dose)Data to be collectedData to be collectedData to be collectedData to be collected
This compound (High Dose)Data to be collectedData to be collectedData to be collectedData to be collected

Logical Relationships in Muscle Regeneration Study

The following diagram illustrates the expected logical relationships between the administration of this compound and the key outcomes measured in a muscle regeneration study.

Logical_Relationships TLB150 This compound Administration AR_Activation Androgen Receptor Activation in Muscle TLB150->AR_Activation Satellite_Cell ↑ Satellite Cell Activation & Proliferation (↑ Pax7+, ↑ MyoD+) AR_Activation->Satellite_Cell Protein_Synthesis ↑ Myofibrillar Protein Synthesis AR_Activation->Protein_Synthesis Myofiber_Regen ↑ Regenerating Myofiber Size (CSA) Satellite_Cell->Myofiber_Regen Protein_Synthesis->Myofiber_Regen Functional_Recovery ↑ Functional Recovery (Grip Strength) Myofiber_Regen->Functional_Recovery

References

Application Notes and Protocols for Studying the Anabolic Effects of TLB 150 Benzoate on Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB 150 Benzoate, also known as RAD 150, is a non-steroidal selective androgen receptor modulator (SARM). It is an esterified derivative of RAD 140 (Testolone), a potent and selective agonist of the androgen receptor (AR) in tissues such as skeletal muscle and bone.[1][2] The esterification of the parent compound is designed to provide a more stable and sustained release profile, potentially leading to a longer half-life and more stable plasma concentrations.[1] This characteristic makes this compound a compound of significant interest for researchers studying anabolic pathways and developing therapies for muscle wasting diseases.

These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for in vitro and in vivo studies to evaluate its anabolic effects on skeletal muscle.

Mechanism of Action

This compound, like other SARMs, selectively binds to androgen receptors.[3] In skeletal muscle, this binding initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. The primary signaling pathway implicated in the anabolic effects of androgens and SARMs is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

Activation of the androgen receptor by this compound is believed to stimulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth and protein synthesis. Activated mTORC1, a complex of the mTOR protein, phosphorylates downstream targets such as p70 S6 Kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), leading to an increase in the translation of specific mRNAs and ultimately, muscle protein synthesis.

This compound Signaling Pathway TLB150 This compound AR Androgen Receptor TLB150->AR Binds to PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inhibition) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Figure 1: Proposed signaling pathway for this compound-induced muscle hypertrophy.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present data from preclinical studies on its parent compound, RAD 140. These data can serve as a valuable reference for designing experiments and estimating the potential anabolic effects of this compound, which is anticipated to exhibit similar or enhanced activity.

Table 1: In Vivo Effects of RAD 140 on Muscle Mass in Rats

Treatment Group Dose (mg/kg/day) Duration Change in Levator Ani Muscle Mass (mg)
Vehicle Control - 28 days Baseline
RAD 140 0.1 28 days Significant increase vs. vehicle
RAD 140 1.0 28 days Dose-dependent significant increase vs. vehicle
RAD 140 10 28 days Maximal significant increase vs. vehicle

(Data adapted from preclinical studies on RAD 140)

Table 2: In Vitro Effects of a Hypertrophic Agent on C2C12 Myotube Diameter

Treatment Group Concentration Duration Mean Myotube Diameter (µm) Percent Increase vs. Control
Vehicle Control - 48 hours 25.2 ± 2.1 -
Hypertrophic Agent 10 µM 48 hours 35.8 ± 3.5 ~42%
Hypertrophic Agent 50 µM 48 hours 42.1 ± 4.0 ~67%

(Representative data based on typical myotube hypertrophy experiments)[4][5]

Experimental Protocols

The following are detailed protocols for assessing the anabolic effects of this compound in both in vitro and in vivo models.

In Vitro Protocol: C2C12 Myotube Hypertrophy Assay

This protocol details the use of the C2C12 mouse myoblast cell line to assess the hypertrophic potential of this compound.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Growth Medium (DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • When cells reach 80-90% confluency, switch to Differentiation Medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin) to induce myotube formation.

  • Allow cells to differentiate for 4-5 days, with media changes every 48 hours.

2. Treatment with this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • On day 5 of differentiation, treat myotubes with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.

  • Incubate for 48-72 hours.

3. Assessment of Myotube Hypertrophy:

  • Immunofluorescence Staining for Myosin Heavy Chain (MyHC):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% goat serum.

    • Incubate with a primary antibody against MyHC.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).

4. Western Blot Analysis of Anabolic Signaling:

  • Lyse treated myotubes and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe membranes with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K.

  • Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.

In Vitro Experimental Workflow Start Start: C2C12 Myoblasts Culture Culture in Growth Medium Start->Culture Differentiate Induce Differentiation (2% Horse Serum) Culture->Differentiate Treat Treat Myotubes with This compound Differentiate->Treat Assess_Hypertrophy Assess Myotube Hypertrophy Treat->Assess_Hypertrophy IF Immunofluorescence (Myosin Heavy Chain) Assess_Hypertrophy->IF WB Western Blot (p-Akt, p-mTOR, p-p70S6K) Assess_Hypertrophy->WB End End: Quantify Anabolic Effects IF->End WB->End

Figure 2: In vitro workflow for assessing the anabolic effects of this compound.

In Vivo Protocol: Rodent Model of Muscle Hypertrophy

This protocol outlines a general procedure for evaluating the anabolic effects of this compound in a rodent model.

1. Animal Model and Acclimation:

  • Use adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

2. Administration of this compound:

  • This compound can be administered via oral gavage or subcutaneous injection.

  • Prepare a vehicle solution (e.g., corn oil, CMC suspension) for the control group and for dissolving this compound.

  • Administer daily doses of this compound (e.g., 1, 3, 10 mg/kg body weight) for a period of 4-8 weeks.

3. Functional Assessment:

  • Grip Strength:

    • Measure forelimb and/or hindlimb grip strength using a grip strength meter at baseline and at regular intervals throughout the study.

4. Measurement of Muscle Mass:

  • At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani).

  • Record the wet weight of each muscle.

5. Histological Analysis:

  • Freeze a portion of the dissected muscle in isopentane cooled with liquid nitrogen.

  • Cryosection the muscle tissue (e.g., 10 µm sections).

  • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.

  • Measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software.

In Vivo Experimental Workflow Start Start: Rodent Model Acclimate Acclimation Start->Acclimate Administer Administer this compound (e.g., 4-8 weeks) Acclimate->Administer Assess_Function Functional Assessment Administer->Assess_Function Euthanize Euthanasia and Muscle Dissection Administer->Euthanize Grip_Strength Grip Strength Measurement Assess_Function->Grip_Strength Grip_Strength->Euthanize Measure_Mass Measure Muscle Mass Euthanize->Measure_Mass Histology Histological Analysis (Fiber CSA) Euthanize->Histology End End: Determine Anabolic Efficacy Measure_Mass->End Histology->End

Figure 3: In vivo workflow for evaluating the anabolic effects of this compound.

Conclusion

This compound represents a promising SARM for the study of anabolic signaling and the development of therapeutics for muscle-related disorders. Its modified chemical structure suggests a favorable pharmacokinetic profile for sustained anabolic activity. The protocols provided herein offer a comprehensive framework for researchers to investigate the anabolic effects of this compound on skeletal muscle at both the cellular and whole-organism levels. While quantitative data for this compound is still emerging, the information available for its parent compound, RAD 140, provides a strong basis for experimental design and hypothesis generation. Rigorous preclinical evaluation using standardized protocols is essential to fully elucidate the therapeutic potential of this novel SARM.

References

Application Note: Quantification of TLB-150 Benzoate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of TLB-150 Benzoate in human plasma. The described protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method is intended for pre-clinical and clinical research applications requiring the determination of TLB-150 Benzoate pharmacokinetic profiles. While this method is based on established bioanalytical principles, it requires validation to confirm its performance characteristics for TLB-150 Benzoate.

Introduction

TLB-150 Benzoate is a modulator of the androgen receptor. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for its quantification in biological matrices such as plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed.[1][2] This document provides a detailed, proposed protocol for the determination of TLB-150 Benzoate in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of TLB-150 Benzoate in plasma is depicted below.

Experimental Workflow for TLB-150 Benzoate Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute supernatant->dilute injection Inject Sample dilute->injection hplc HPLC Separation injection->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for TLB-150 Benzoate analysis in plasma.

Detailed Protocol

Materials and Reagents
  • TLB-150 Benzoate reference standard

  • TLB-150 Benzoate-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Standard Solutions and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving TLB-150 Benzoate and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain the desired concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL TLB-150 Benzoate-d4).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Add 100 µL of water with 0.1% formic acid.

  • Mix well and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized.

Table 1: Proposed Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Table 2: Proposed Mass Spectrometry Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TLB-150 Benzoate [To be determined][To be determined][To be optimized]
TLB-150 Benzoate-d4 (IS) [To be determined][To be determined][To be optimized]

Note: The specific m/z values for precursor and product ions must be determined by infusing the pure compounds into the mass spectrometer.

Method Validation Parameters (Proposed)

A full validation of this method should be conducted according to regulatory guidelines. Key parameters to evaluate include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.

  • Linearity: A calibration curve should be constructed over the desired concentration range (e.g., 1-1000 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables represent hypothetical data for a validated method.

Table 4: Hypothetical Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.00.9595.0
5.05.2104.0
20.019.899.0
100.0101.5101.5
500.0490.098.0
1000.01020.0102.0

Table 5: Hypothetical Intra-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.07.5
Low3.03.1103.35.2
Medium150.0145.597.03.8
High800.0816.0102.04.1
Signaling Pathway Context

TLB-150 Benzoate is a modulator of the androgen receptor (AR). The simplified signaling pathway is illustrated below.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB150 TLB-150 Benzoate AR Androgen Receptor (AR) TLB150->AR binds AR_TLB150 AR-TLB150 Complex AR->AR_TLB150 HSP HSP90 AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR dissociation AR_dimer AR Dimer AR_TLB150->AR_dimer dimerization & translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription AR_dimer->ARE binds

Caption: Simplified Androgen Receptor signaling pathway.

Conclusion

The proposed LC-MS/MS method provides a framework for the quantification of TLB-150 Benzoate in human plasma. The use of protein precipitation offers a simple and rapid sample preparation approach, while the selectivity of tandem mass spectrometry should allow for accurate and precise measurements. This method, upon successful validation, would be suitable for supporting pharmacokinetic studies in drug development.

References

Cell-based Assays for Assessing TLB-150 Benzoate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB-150 Benzoate is an investigational compound that targets prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis. Inhibition of PRS has emerged as a promising therapeutic strategy in various diseases, including cancer and fibrotic conditions. This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the biological activity of TLB-150 Benzoate, enabling researchers to assess its potency, mechanism of action, and therapeutic potential.

Prolyl-tRNA synthetase, a member of the aminoacyl-tRNA synthetase (aaRS) family, is responsible for the crucial step of attaching proline to its cognate tRNA, a prerequisite for the incorporation of proline into nascent polypeptide chains during translation.[1] Inhibition of this enzyme leads to a depletion of prolyl-tRNA, stalling protein synthesis, and can trigger cellular stress responses, cell cycle arrest, and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][3]

These protocols are designed to be comprehensive and adaptable to various laboratory settings, providing a robust framework for the preclinical evaluation of TLB-150 Benzoate and other PRS inhibitors.

Mechanism of Action and Signaling Pathway

TLB-150 Benzoate, as a prolyl-tRNA synthetase inhibitor, is hypothesized to disrupt protein synthesis by competing with proline or ATP, the natural substrates of the enzyme. This inhibition leads to the accumulation of uncharged tRNAPro, which can activate the integrated stress response (ISR) and other signaling pathways. Key pathways affected may include the mTOR and NOTCH1 signaling pathways, which are critical for cell growth and proliferation.[2]

TLB-150 TLB-150 Benzoate PRS Prolyl-tRNA Synthetase (PRS) TLB-150->PRS Inhibits ISR Integrated Stress Response (ISR) TLB-150->ISR Activates Prolyl_tRNA Prolyl-tRNA-Pro PRS->Prolyl_tRNA Catalyzes mTOR mTOR Pathway PRS->mTOR NOTCH1 NOTCH1 Pathway PRS->NOTCH1 tRNA tRNA-Pro tRNA->PRS Ribosome Ribosome Prolyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Protein->mTOR Protein->NOTCH1 Apoptosis Apoptosis ISR->Apoptosis CellCycleArrest Cell Cycle Arrest ISR->CellCycleArrest

Caption: Putative signaling pathway of TLB-150 Benzoate.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: In Vitro Cytotoxicity of TLB-150 Benzoate

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HCT116ValueValue
A549ValueValue
MCF-7ValueValue
Normal FibroblastsValueValue

Table 2: Apoptosis Induction by TLB-150 Benzoate (72h treatment)

Cell LineConcentration (µM)% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)
HCT1160 (Control)Value1.0
IC50 ValueValueValue
2x IC50 ValueValueValue
A5490 (Control)Value1.0
IC50 ValueValueValue
2x IC50 ValueValueValue

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with TLB-150 Benzoate (48h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlValueValueValue
TLB-150 Benzoate (IC50)ValueValueValue
TLB-150 Benzoate (2x IC50)ValueValueValue

Experimental Protocols

Cell Proliferation/Viability Assay (MTS Assay)

This assay determines the effect of TLB-150 Benzoate on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

cluster_workflow MTS Assay Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of TLB-150 Benzoate incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mts Add MTS reagent incubation2->add_mts incubation3 Incubate for 1-4h add_mts->incubation3 read Measure absorbance at 490 nm incubation3->read

Caption: Workflow for the MTS cell proliferation assay.

Materials:

  • Cell line of interest (e.g., HCT116, A549)

  • Complete growth medium

  • TLB-150 Benzoate stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of TLB-150 Benzoate in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted TLB-150 Benzoate or vehicle control.

  • Incubate the plate for the desired time points (e.g., 48 and 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).

cluster_workflow Apoptosis Assay Workflow start Seed cells in 6-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with TLB-150 Benzoate incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 harvest Harvest and wash cells incubation2->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cell line of interest

  • Complete growth medium

  • TLB-150 Benzoate

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with vehicle control, and various concentrations of TLB-150 Benzoate (e.g., IC50 and 2x IC50) for 72 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

cluster_workflow Cell Cycle Analysis Workflow start Seed cells in 6-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with TLB-150 Benzoate incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 harvest Harvest and fix cells in cold ethanol incubation2->harvest stain Stain with PI/RNase staining buffer harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cell line of interest

  • Complete growth medium

  • TLB-150 Benzoate

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with vehicle control and desired concentrations of TLB-150 Benzoate for 48 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The described cell-based assays provide a robust platform for the initial characterization of TLB-150 Benzoate's biological activity. By systematically evaluating its effects on cell proliferation, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These protocols can be adapted and expanded to include further mechanistic studies, such as Western blotting for key signaling proteins or more direct assays of protein synthesis inhibition, to build a comprehensive profile of this novel prolyl-tRNA synthetase inhibitor.

References

Application Notes and Protocols: TLB 150 Benzoate as a Tool for Studying Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLB 150 Benzoate, also known as RAD-150, is a non-steroidal selective androgen receptor modulator (SARM). It is the benzoate ester of its predecessor, RAD-140.[1][2] This chemical modification is designed to enhance the compound's stability and provide a longer half-life compared to RAD-140, potentially allowing for more sustained effects and less frequent dosing in research settings.[3][4][5] this compound is a valuable research tool for investigating the therapeutic potential and physiological roles of androgen receptor (AR) activation in various tissues. Like other SARMs, this compound is designed to selectively interact with androgen receptors, primarily in skeletal muscle and bone tissues, with the aim of eliciting anabolic effects while minimizing androgenic side effects in other tissues.[5][6]

The primary mechanism of action for this compound is its function as a modulator of the androgen receptor, a ligand-activated transcription factor crucial for the development and maintenance of the male sexual phenotype.[3][7] By binding to the AR, this compound can influence the transcription of androgen-responsive genes, leading to downstream effects such as increased protein synthesis and bone mineralization.[3]

These application notes provide a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, RAD-140, for comparative purposes.

Table 1: In Vitro Activity of this compound and RAD-140 at the Androgen Receptor

CompoundAssay TypeParameterValueReference(s)
This compound (RAD-150) Androgen Receptor BindingIC₅₀130 nM[7][8]
RAD-140 Androgen Receptor BindingKᵢ7 nM[9]
RAD-140 C2C12 Osteoblast DifferentiationEC₅₀0.1 nM[9]
Dihydrotestosterone (DHT)Androgen Receptor BindingKᵢ10 nM[9]
TestosteroneAndrogen Receptor BindingKᵢ29 nM[9]

Table 2: Selectivity Profile of RAD-140 Against Other Steroid Hormone Nuclear Receptors

ReceptorParameterValueReference(s)
Progesterone ReceptorIC₅₀750 nM[9]
Estrogen Receptor-No significant binding[9]
Glucocorticoid Receptor-No significant binding[9]

Note: Specific selectivity data for this compound is not currently available in peer-reviewed literature. However, as a derivative of RAD-140, it is anticipated to have a similar selectivity profile.

Table 3: Pharmacokinetic Properties

CompoundParameterValueReference(s)
This compound (RAD-150) Half-life (reported)~48 hours[3][10]
RAD-140 Half-life (reported)Not specified

Disclaimer: The half-life of this compound is reported from non-peer-reviewed sources and should be experimentally verified.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, or a SARM like this compound, to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB150 This compound AR_HSP AR-HSP Complex TLB150->AR_HSP Binds to AR AR_active Activated AR AR_HSP->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow for Characterizing this compound

The characterization of this compound as an androgen receptor modulator involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and effects on downstream signaling and physiological endpoints.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization BindingAssay Receptor Binding Assay (Determine Ki) ReporterAssay Reporter Gene Assay (Determine EC50/IC50, Agonist/Antagonist) BindingAssay->ReporterAssay SelectivityAssay Selectivity Panel (Other Nuclear Receptors) ReporterAssay->SelectivityAssay GeneExpression Target Gene Expression Analysis (qPCR, Western Blot) ReporterAssay->GeneExpression PK_PD Pharmacokinetics & Pharmacodynamics GeneExpression->PK_PD EfficacyModels Efficacy Models (e.g., Muscle Wasting, Osteoporosis) PK_PD->EfficacyModels Toxicity Toxicology Studies EfficacyModels->Toxicity

Caption: Workflow for characterizing an AR modulator.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of this compound for the androgen receptor.

Materials:

  • Purified human androgen receptor protein (ligand-binding domain)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • This compound

  • Unlabeled DHT (for determining non-specific binding)

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified AR protein, a fixed concentration of the radiolabeled androgen, and the different concentrations of this compound.

  • Include control wells for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + excess unlabeled DHT).

  • Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

  • Transfer the reaction mixtures to a filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent specific binding at each concentration of this compound.

  • Plot the percent specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency (EC₅₀ or IC₅₀).

Materials:

  • A suitable cell line, such as PC-3 (AR-negative) or LNCaP (AR-positive).

  • An androgen receptor expression vector (for AR-negative cells).

  • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Cell culture medium (e.g., RPMI 1640) with charcoal-stripped serum (CSS) to remove endogenous androgens.

  • Transfection reagent.

  • This compound.

  • DHT (as a reference agonist).

  • Bicalutamide (as a reference antagonist).

  • Luciferase assay system.

  • Luminometer.

Procedure for Agonist Mode:

  • Seed cells in a 96-well plate.

  • If using AR-negative cells, co-transfect with the AR expression vector, the ARE-reporter plasmid, and the normalization plasmid.

  • After transfection, replace the medium with a medium containing charcoal-stripped serum.

  • Prepare serial dilutions of this compound and DHT in the assay medium.

  • Add the compound dilutions to the cells and incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

  • Normalize the ARE-reporter activity to the control reporter activity.

  • Plot the normalized reporter activity against the log concentration of the compound and determine the EC₅₀ value.

Procedure for Antagonist Mode:

  • Follow steps 1-3 of the agonist mode protocol.

  • Prepare serial dilutions of this compound and bicalutamide in the assay medium containing a fixed concentration of DHT (typically the EC₈₀ concentration).

  • Add the compound dilutions to the cells and incubate for 24-48 hours.

  • Follow steps 6-8 of the agonist mode protocol to determine the IC₅₀ value.

AR Target Gene Expression Analysis (qPCR)

Objective: To assess the effect of this compound on the expression of known androgen receptor target genes.

Materials:

  • AR-responsive cell line (e.g., LNCaP).

  • Cell culture medium with charcoal-stripped serum.

  • This compound.

  • DHT.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • Seed cells in 6-well plates and culture in a medium with charcoal-stripped serum.

  • Treat the cells with different concentrations of this compound or DHT for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to vehicle-treated controls.

Conclusion

This compound is a promising research compound for investigating the complex roles of the androgen receptor in health and disease. Its potential for enhanced stability and a longer half-life compared to its parent compound, RAD-140, makes it an attractive tool for a variety of in vitro and in vivo studies. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of androgen receptor signaling. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Troubleshooting & Optimization

Preventing degradation of TLB 150 Benzoate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TLB 150 Benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, leading to its degradation and affecting experimental outcomes.

Issue 1: Loss of Potency or Inconsistent Results Over Time

If you observe a decrease in the expected biological activity of your this compound solution or notice inconsistent results between experiments, it may be due to chemical degradation. The primary cause of degradation for this compound is the hydrolysis of its benzoate ester group.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that both stock solutions and working solutions are stored under optimal conditions.[1]

  • Check Solvent pH: The stability of ester compounds is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[2][3]

  • Evaluate Light Exposure: Protect solutions from light to prevent potential photodegradation.[1]

  • Assess Temperature Fluctuations: Avoid repeated freeze-thaw cycles and exposure to high temperatures.[1][4][5]

  • Perform a Stability Check: If degradation is suspected, perform a quick stability analysis using the protocol provided below.

Logical Troubleshooting Flow for Inconsistent Results

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Correct Storage: - Refrigerate (2-8°C) - Protect from light - Use airtight containers storage_ok->improper_storage No check_solvent Examine Solution Prep (Solvent, pH) storage_ok->check_solvent Yes improper_storage->check_solvent solvent_ok Solvent & pH Appropriate? check_solvent->solvent_ok improper_solvent Adjust Solvent/pH: - Use neutral, aprotic solvent - Avoid strong acids/bases solvent_ok->improper_solvent No stability_test Perform Stability Analysis (e.g., HPLC) solvent_ok->stability_test Yes improper_solvent->stability_test degradation_confirmed Degradation Confirmed? stability_test->degradation_confirmed synthesize_new Synthesize/Order Fresh Compound degradation_confirmed->synthesize_new Yes no_degradation Investigate Other Experimental Variables (e.g., assay, cells) degradation_confirmed->no_degradation No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)

The presence of new peaks in your analytical chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation. For this compound, these are likely the result of hydrolysis.

Potential Degradation Products:

  • RAD-140: The parent compound, formed by the cleavage of the benzoate ester.

  • Benzoic Acid: The other product of ester hydrolysis.

Preventative Measures:

  • Solvent Selection: Whenever possible, use aprotic, neutral solvents for reconstitution and dilution. If aqueous buffers are necessary, use them for the shortest duration possible and maintain a pH as close to neutral as feasible.

  • Fresh Preparations: Prepare working solutions fresh from a properly stored stock solution for each experiment to minimize the impact of solvent-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is crucial for maintaining the stability of this compound.[1]

  • Powder Form: Store in a cool, dry, and dark place. Refrigeration at 2-8°C in an airtight container with a desiccant is recommended for long-term storage.[1]

  • Liquid Form (Solutions): Store in a refrigerator at 2-8°C.[1] Use amber glass vials to protect against light exposure and ensure the cap is tightly sealed to prevent oxidation.[1] One source suggests a shelf life of 36 months under proper storage conditions.[6]

Q2: What is the primary degradation pathway for this compound?

A: The most likely degradation pathway for this compound is the hydrolysis of the benzoate ester bond. This reaction can be catalyzed by both acidic and basic conditions, cleaving the molecule into RAD-140 and benzoic acid.[2][7]

Inferred Hydrolysis Pathway of this compound

G TLB150 This compound Hydrolysis Hydrolysis (H₂O, Acid/Base Catalyst) TLB150->Hydrolysis RAD140 RAD-140 BenzoicAcid Benzoic Acid Hydrolysis->RAD140 Hydrolysis->BenzoicAcid

Caption: Inferred primary degradation pathway of this compound.

Q3: Which solvents should I avoid when working with this compound?

A: To minimize degradation, avoid using strongly acidic or basic aqueous solutions. While this compound is soluble in organic solvents like methanol and ethanol, prolonged storage in these protic solvents, especially if they contain water, can also lead to slow hydrolysis.[8][9] For long-term storage of solutions, consider using anhydrous aprotic solvents if your experimental design allows.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A: It is not recommended to repeatedly freeze and thaw solutions of SARMs.[4][5] This can introduce moisture and may accelerate degradation. Best practice is to aliquot your stock solution into single-use volumes upon preparation and store them at the recommended temperature.[10]

Q5: How can I confirm the integrity of my this compound sample?

A: The most reliable method is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[11] By comparing the chromatogram of your current sample to that of a freshly prepared or reference standard, you can identify and quantify any degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is not widely published, the following table summarizes general stability expectations for SARMs and benzoate esters under various conditions.

Condition Parameter Expected Stability of this compound Potential Degradation
Storage (Solid) Room Temperature (dark, dry)High (months to years)[6]Minimal
Refrigerated (2-8°C, dark, dry)Very High (≥ 2 years)[1]Very Low
Storage (Liquid) Refrigerated (2-8°C, aprotic solvent)HighLow
Aqueous Buffer (pH 7)Moderate (days to weeks)Hydrolysis
Aqueous Buffer (pH < 4 or > 8)Low (hours to days)[3]Rapid Hydrolysis
Experimental Use Exposure to UV LightLow[1]Photodegradation
Elevated Temperature (>40°C)Low[1]Accelerated Hydrolysis/Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a procedure to assess the stability of this compound under stress conditions, helping to identify potential degradation products and degradation kinetics.

Objective: To determine the intrinsic stability of this compound and identify its degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Control Sample (t=0): Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with a 50:50 acetonitrile:water mixture. Analyze immediately via HPLC.

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the working concentration, and analyze by HPLC.

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes), neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), dilute, and analyze.

  • Photostability: Expose both a solid sample and a solution sample to a controlled light source (as per ICH Q1B guidelines). Keep a control sample of each protected from light. Analyze both the exposed and control samples.[11]

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure clear separation and identification of degradation peaks. Degradation products can be further characterized by LC-MS.[11]

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_control Prepare t=0 Control Sample prep_stock->prep_control acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation photo Photostability (Light Exposure) prep_stock->photo hplc Analyze via HPLC prep_control->hplc sampling Sample at Time Points, Neutralize & Dilute acid->sampling base->sampling oxidation->sampling photo->sampling sampling->hplc lcms Identify Degradants via LC-MS hplc->lcms

Caption: Workflow for the forced degradation study of this compound.

References

Troubleshooting inconsistent results with TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TLB 150 Benzoate (also known as RAD 150). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in pre-clinical research and to troubleshoot common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a non-steroidal selective androgen receptor modulator (SARM). It is an esterified version of its parent compound, RAD 140. This modification is designed to enhance its stability and provide a longer duration of action in research applications.[1]

What is the mechanism of action of this compound?

Like other SARMs, this compound selectively binds to androgen receptors (AR). This binding primarily occurs in skeletal muscle and bone tissues, where it emulates the anabolic effects of endogenous androgens.[1] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes involved in protein synthesis and muscle growth.

What are the common research applications of this compound?

This compound is investigated for its potential to increase muscle mass and bone density.[2] Its selective nature makes it a tool for studying the anabolic effects of androgen receptor activation while minimizing androgenic side effects in non-target tissues.

What is the IC50 of this compound?

The reported IC50 value for this compound as a modulator of the androgen receptor is 0.13 µM.[3]

Troubleshooting Guides

Inconsistent results in experiments involving this compound can arise from several factors, ranging from compound integrity to experimental setup. This section provides a question-and-answer guide to address specific issues.

Issue: I am observing high variability between replicate experiments.

  • Question: Could the purity of my this compound be a factor? Answer: Yes, the purity of this compound is critical for reproducible results. The synthesis of this compound is complex, and impurities can interfere with its activity.[2] These impurities might have off-target effects or compete with this compound for binding to the androgen receptor, leading to inconsistent outcomes. It is crucial to source this compound from reputable suppliers who provide a certificate of analysis with purity data.

  • Question: How can I ensure the stability of my this compound stock solution? Answer: Proper storage is essential for maintaining the stability of this compound. It is generally recommended to store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For working solutions, it is best to prepare them fresh for each experiment.

Issue: My compound is precipitating in the cell culture medium.

  • Question: What is the best solvent for dissolving this compound for in vitro studies? Answer: this compound is reported to be soluble in organic solvents such as methanol, ethanol, and DMSO, as well as in polyglycols. For cell culture experiments, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Question: How can I prevent my compound from precipitating when I add it to the aqueous cell culture medium? Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium. To avoid this, prepare a high-concentration stock solution in a suitable solvent like DMSO. Then, perform serial dilutions to achieve the desired final concentration in your pre-warmed cell culture medium. It is important to mix the solution thoroughly immediately after adding the compound.

Issue: I am seeing unexpected or inconsistent results in my cell-based assays.

  • Question: Could this compound be interfering with my cell viability assay? Answer: It is possible for compounds to interfere with certain types of cell viability assays. For example, some compounds can interfere with the chemical reactions of tetrazolium-based assays like MTT or XTT, leading to inaccurate readings. If you suspect this, it is advisable to use an alternative viability assay that relies on a different detection principle, such as a dye exclusion assay (e.g., trypan blue) or a fluorescence-based assay.

  • Question: Are there cell-line specific effects that I should be aware of? Answer: The response to this compound can vary between different cell lines due to variations in androgen receptor expression levels and other cellular factors. It is important to characterize the androgen receptor status of your chosen cell line. For example, prostate cancer cell lines like LNCaP and 22Rv1 are known to express the androgen receptor and are commonly used in SARM research.

Quantitative Data Summary

ParameterValueReference
IC50 (Androgen Receptor Modulation) 0.13 µM[3]
Molecular Formula C27H20ClN5O3
Molecular Weight 497.93 g/mol

Experimental Protocols

1. Androgen Receptor (AR) Luciferase Reporter Assay

This protocol is designed to quantify the agonist or antagonist activity of this compound on the androgen receptor.

  • Cell Lines: LNCaP or 22Rv1 cells, which endogenously express the androgen receptor.

  • Reagents:

    • This compound

    • Androgen Receptor-responsive luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)

    • Control plasmid with a constitutive promoter (e.g., Renilla luciferase plasmid for normalization)

    • Transfection reagent

    • Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens.

    • Luciferase assay reagent

  • Procedure:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (for agonist testing) or a fixed concentration of a known AR agonist (like dihydrotestosterone, DHT) along with varying concentrations of this compound (for antagonist testing).

    • Incubate the cells for another 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of this compound to generate dose-response curves and calculate EC50 or IC50 values.

2. Western Blot for Androgen Receptor Target Gene Expression

This protocol assesses the effect of this compound on the protein expression of known androgen receptor target genes.

  • Cell Lines: LNCaP or other AR-positive cell lines.

  • Reagents:

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibodies against AR target proteins (e.g., PSA, FKBP5) and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLB_150 This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) TLB_150->AR_HSP Binds to AR AR_active Activated AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Compound Purity (Certificate of Analysis) Start->Check_Purity Check_Stability Assess Compound Stability (Storage, Fresh Solutions) Start->Check_Stability Check_Solubility Investigate Solubility Issues (Precipitation in Media) Start->Check_Solubility Check_Assay Evaluate Assay-Specific Problems (Interference, Cell Line) Start->Check_Assay Solution_Purity Source High-Purity Compound Check_Purity->Solution_Purity Solution_Stability Follow Proper Storage Protocols Check_Stability->Solution_Stability Solution_Solubility Optimize Dissolution Method Check_Solubility->Solution_Solubility Solution_Assay Use Alternative Assays/ Characterize Cell Line Check_Assay->Solution_Assay

Caption: Workflow for Troubleshooting Inconsistent Results.

References

Optimizing TLB 150 Benzoate dosage for maximum anabolic effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for research purposes only. TLB-150 Benzoate (also known as RAD-150) is an experimental compound and is not approved for human consumption.[1][2] The data presented is based on preclinical studies and anecdotal reports, as formal clinical trial data is limited.

Frequently Asked Questions (FAQs)

Q1: What is TLB-150 Benzoate and how does it differ from RAD-140?

TLB-150 Benzoate is a selective androgen receptor modulator (SARM) and is an anabolic ester.[3] It is a derivative of RAD-140 (Testolone) that has undergone esterification, a process that attaches a benzoate ester group.[2][4] This modification is designed to increase the compound's stability, bioavailability, and half-life compared to RAD-140, potentially allowing for more sustained effects and less frequent dosing.[2][5][6]

Q2: What is the proposed mechanism of action for TLB-150 Benzoate's anabolic effects?

Like other SARMs, TLB-150 Benzoate is believed to work by selectively binding to androgen receptors in specific tissues, primarily skeletal muscle and bone.[1][2] This targeted action aims to stimulate anabolic pathways, leading to muscle growth, while minimizing the androgenic side effects associated with traditional anabolic steroids that affect a wider range of tissues.[7] The activation of androgen receptors in muscle tissue is thought to increase protein synthesis and muscle hypertrophy.[2]

Q3: What is the reported half-life of TLB-150 Benzoate?

Due to its esterified nature, TLB-150 Benzoate is reported to have a longer half-life than RAD-140, which is approximately 24 hours.[4] Some sources suggest the half-life of TLB-150 could be around 48 hours, leading to more stable blood concentrations.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in preclinical models.

  • Possible Cause 1: Dosing Instability. Due to its longer half-life, the dosing schedule can significantly impact the stability of compound levels in the system.

    • Recommendation: For initial studies, a consistent daily administration is recommended to establish a baseline. For longer-term experiments, consider less frequent dosing schedules and monitor for any decline in anabolic markers towards the end of the dosing interval.

  • Possible Cause 2: Compound Purity. The purity of the supplied TLB-150 Benzoate can vary between manufacturers.

    • Recommendation: Always source from reputable suppliers who provide a certificate of analysis (CoA) for each batch. Independent third-party testing is also advised to confirm purity and concentration.

  • Possible Cause 3: Animal Model Variability. The age, sex, and health status of the animal models can influence the anabolic response.

    • Recommendation: Use a homogenous population of animal models for your studies. Ensure that age and weight are consistent across all groups.

Issue 2: Unexpected side effects observed in animal models.

  • Possible Cause 1: Off-target effects. Although designed to be selective, high dosages may lead to interactions with androgen receptors in other tissues.

    • Recommendation: Start with a low dosage and gradually escalate while monitoring for common androgenic side effects such as changes in reproductive tissue weight or hair loss.[7] Some anecdotal reports mention insomnia and increased blood pressure as potential side effects.[7]

  • Possible Cause 2: Hormonal Suppression. SARMs can suppress natural testosterone production.

    • Recommendation: Monitor hormone levels, including testosterone and luteinizing hormone (LH), throughout the experiment and after the cessation of administration. A post-cycle observation period is crucial to assess hormonal recovery.[1]

Data Presentation

Table 1: Summary of Preclinical and Anecdotal Dosage of TLB-150 Benzoate

ParameterReported Dosage RangeReported Cycle LengthNotes
Preclinical Research Models 5 mg to 10 mg per day8 weeksThese dosages are for informational purposes and should be adjusted based on the specific animal model and research objectives.[1]
Anecdotal Reports (for informational purposes only) 5 mg to 20 mg per day8 weeksNew users are often reported to start with lower doses (5-10mg) and may increase over time.[3][7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anabolic Activity in a Rodent Model

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for one week prior to the experiment.

  • Grouping:

    • Group A: Control (vehicle only)

    • Group B: Low-dose TLB-150 Benzoate (e.g., 5 mg/kg body weight)

    • Group C: High-dose TLB-150 Benzoate (e.g., 10 mg/kg body weight)

  • Administration: Administer the compound or vehicle orally via gavage daily for 8 weeks.

  • Monitoring:

    • Record body weight and food intake daily.

    • At the end of the study, collect blood samples for hormonal analysis (testosterone, LH).

    • Dissect and weigh key anabolic and androgenic tissues (e.g., levator ani muscle, prostate, seminal vesicles).

  • Analysis: Compare the weights of the levator ani muscle (anabolic effect) to the prostate and seminal vesicles (androgenic effects) between the groups.

Mandatory Visualizations

TLB-150_Signaling_Pathway cluster_cell Cell TLB150 TLB-150 Benzoate AR Androgen Receptor (AR) TLB150->AR Binds to Complex TLB-150-AR Complex AR->Complex ARE Androgen Response Element (ARE) in DNA Complex->ARE Translocates to Nucleus & Binds to ARE Protein Protein Synthesis ARE->Protein Initiates Transcription Anabolic Anabolic Effects (Muscle Growth) Protein->Anabolic

Caption: Proposed signaling pathway of TLB-150 Benzoate for anabolic effects.

Experimental_Workflow start Start: Hypothesis Formulation protocol Protocol Design (Animal Model, Dosage Groups) start->protocol acclimatization Animal Acclimatization (1 week) protocol->acclimatization administration Compound Administration (8 weeks) acclimatization->administration monitoring In-life Monitoring (Body Weight, Health) administration->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Data Analysis (Tissue Weights, Hormones) collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: A hypothetical experimental workflow for a TLB-150 Benzoate dosage study.

References

Technical Support Center: Investigating Off-Target Effects of Research Compounds

Technical Support Center: Managing Hormonal Suppression with TLB-150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hormonal suppression associated with the use of TLB-150 Benzoate in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is TLB-150 Benzoate and how does it cause hormonal suppression?

A1: TLB-150 Benzoate, also known as RAD-150, is a non-steroidal Selective Androgen Receptor Modulator (SARM). It is an esterified derivative of RAD-140, designed to have a longer half-life and increased stability.[1] TLB-150 Benzoate selectively binds to androgen receptors in tissues like muscle and bone, initiating anabolic effects. This action mimics the role of natural testosterone.[1] Consequently, the Hypothalamic-Pituitary-Gonadal (HPG) axis, the body's natural testosterone production system, receives a signal that androgen levels are high. This leads to a negative feedback loop, causing a reduction in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2][3] The reduced LH and FSH levels then lead to a decrease in the natural production of testosterone in the testes.

Q2: What is the expected extent of testosterone suppression with TLB-150 Benzoate?

A2: Direct quantitative data for TLB-150 Benzoate is limited in publicly available preclinical studies. However, research on its parent compound, RAD-140, provides valuable insight. In a 28-day study involving male cynomolgus monkeys, daily administration of RAD-140 resulted in a significant suppression of testosterone levels. Baseline testosterone levels of approximately 600-800 ng/dL were reduced to 200-300 ng/dL.[2][4] Given that TLB-150 Benzoate is a derivative of RAD-140, a similar degree of testosterone suppression can be anticipated.

Q3: What are the observable signs of hormonal suppression in animal models?

A3: In animal models, hormonal suppression may manifest as a reduction in the size of androgen-dependent tissues such as the testes, seminal vesicles, and prostate. A decrease in fertility may also be observed. Behavioral changes, such as reduced mating behavior, could also be indicative of suppressed testosterone levels.

Q4: Is the hormonal suppression induced by TLB-150 Benzoate reversible?

A4: Yes, the hormonal suppression induced by SARMs is generally considered reversible upon cessation of the compound's administration. The HPG axis has the capacity to recover and resume its normal function. However, the timeline for full recovery can vary depending on the dose and duration of TLB-150 Benzoate administration.

Q5: What is Post-Cycle Therapy (PCT) and is it necessary in a research setting?

A5: Post-Cycle Therapy (PCT) is a protocol implemented after a cycle of suppressive compounds like TLB-150 Benzoate to help restore natural hormone production more quickly.[3] In a research context, implementing a PCT protocol can be crucial for studies where a return to baseline hormonal levels is required for subsequent experimental phases or for long-term health monitoring of the animal subjects. The use of a PCT can help to normalize the endocrine system and mitigate the effects of temporary hypogonadism.

Q6: What compounds are typically used for PCT in preclinical research?

A6: Selective Estrogen Receptor Modulators (SERMs) are the primary class of compounds used for PCT. Tamoxifen and Clomiphene are two of the most commonly cited SERMs for this purpose.[3] They work by blocking estrogen receptors in the hypothalamus and pituitary gland. This action prevents estrogen's negative feedback on gonadotropin release, thereby stimulating the secretion of LH and FSH, which in turn stimulates the testes to produce testosterone.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Greater than expected testosterone suppression High dosage or prolonged administration of TLB-150 Benzoate. Individual variation in response.Review and consider adjusting the dosage and/or duration of administration in future cohorts. Ensure accurate dosing and preparation of the compound. Monitor hormonal levels more frequently.
Delayed recovery of hormonal levels post-administration The long half-life of TLB-150 Benzoate. The degree of HPG axis suppression.Implement a Post-Cycle Therapy (PCT) protocol to actively stimulate the HPG axis. Continue monitoring hormonal levels until they return to baseline.
Inconsistent hormonal suppression across subjects Variability in compound metabolism or individual sensitivity. Inconsistent dosing.Ensure precise and consistent administration of TLB-150 Benzoate. Increase the sample size to account for individual variability.
Lack of hormonal recovery after PCT Inadequate PCT protocol (dosage or duration). Severe HPG axis suppression.Re-evaluate the PCT protocol, potentially increasing the dosage or extending the duration. Investigate for any underlying health issues in the animal models.

Data Summary

Table 1: Expected Hormonal Suppression with SARM Administration (Based on RAD-140 Preclinical Data)

Hormone Baseline Level (approx.) Level After 28 Days of SARM Administration (approx.) Percentage Decrease (approx.) Reference
Testosterone600-800 ng/dL200-300 ng/dL50-75%[2][4]
Luteinizing Hormone (LH)NormalSuppressed (>50%)>50%[6]
Follicle-Stimulating Hormone (FSH)NormalSuppressed (>50%)>50%[6]

Note: Data for LH and FSH suppression is based on studies with the SARM S-23 in rats, as specific quantitative data for RAD-140/TLB-150 Benzoate was not available.

Experimental Protocols

Protocol 1: Monitoring Hormonal Suppression

Objective: To quantify the levels of Testosterone, LH, and FSH in serum samples from animal models treated with TLB-150 Benzoate.

Materials:

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).

  • Centrifuge.

  • Pipettes and tips.

  • Commercially available ELISA kits for rat/mouse Testosterone, LH, and FSH.[7][8][9]

  • Microplate reader.

Methodology:

  • Baseline Blood Collection: Prior to the first administration of TLB-150 Benzoate, collect a baseline blood sample from each animal.

  • Blood Sampling Schedule: Collect blood samples at regular intervals throughout the study (e.g., weekly) and at the end of the administration period.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 15 minutes to separate the serum.

    • Carefully collect the serum and store it at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.[7]

  • Hormone Analysis:

    • On the day of analysis, thaw the serum samples on ice.

    • Follow the manufacturer's instructions provided with the respective ELISA kits for Testosterone, LH, and FSH.[7][8][9]

    • Prepare standard curves and samples in duplicate for accuracy.

    • Read the absorbance on a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the concentrations of Testosterone, LH, and FSH in each sample based on the standard curve. Compare the levels at different time points to the baseline values to determine the extent of suppression.

Protocol 2: Post-Cycle Therapy (PCT) for Hormonal Recovery

Objective: To facilitate the recovery of the HPG axis and endogenous testosterone production following the cessation of TLB-150 Benzoate administration.

Materials:

  • Tamoxifen citrate.

  • Vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose).

  • Oral gavage needles.

  • Hormone monitoring supplies as described in Protocol 1.

Methodology:

  • Initiation of PCT: Begin the PCT protocol 2-3 days after the final administration of TLB-150 Benzoate to allow for the clearance of the compound.

  • Tamoxifen Preparation: Prepare a suspension of Tamoxifen citrate in the chosen vehicle at the desired concentration.

  • Dosing Regimen:

    • Administer Tamoxifen orally via gavage at a dose of 0.4 mg/kg body weight, once daily. This dosage has been used in rat studies for other purposes and can be adapted.[10][11]

    • Continue the daily administration for a period of 2 to 4 weeks.

  • Monitoring During PCT:

    • Collect blood samples at the beginning, middle, and end of the PCT period.

    • Analyze serum levels of Testosterone, LH, and FSH as described in Protocol 1 to assess the recovery of the HPG axis.

  • Post-PCT Monitoring: Continue to monitor hormonal levels weekly for an additional 2-4 weeks after the PCT protocol is complete to ensure that the recovery is sustained.

Visualizations

HPG_Axis_Suppression cluster_cns Central Nervous System cluster_gonads Gonads cluster_sarm Exogenous Compound Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testosterone Testosterone Testes->Testosterone  Production TLB150 TLB-150 Benzoate TLB150->Hypothalamus Strong Negative Feedback (-) TLB150->Pituitary Strong Negative Feedback (-) Androgen_Receptors Androgen Receptors (Muscle, Bone, etc.) TLB150->Androgen_Receptors Binds to Testosterone->Hypothalamus Negative Feedback (-) Testosterone->Pituitary Negative Feedback (-) Testosterone->Androgen_Receptors Binds to

Caption: Mechanism of HPG axis suppression by TLB-150 Benzoate.

PCT_Mechanism cluster_cns Central Nervous System cluster_gonads Gonads cluster_pct PCT Compound Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH (+) Testes Testes Pituitary->Testes LH & FSH (+) Testosterone Testosterone Testes->Testosterone  Production SERM Tamoxifen (SERM) SERM->Hypothalamus Blocks Estrogen Receptors SERM->Pituitary Blocks Estrogen Receptors Estrogen Estrogen Estrogen->Hypothalamus Negative Feedback (-) Estrogen->Pituitary Negative Feedback (-)

Caption: Mechanism of HPG axis restoration by a SERM during PCT.

Experimental_Workflow cluster_phase1 Phase 1: Baseline & Administration cluster_phase2 Phase 2: Post-Cycle Therapy cluster_phase3 Phase 3: Recovery Assessment start Start of Study baseline Baseline Hormone Measurement start->baseline admin TLB-150 Benzoate Administration (e.g., 4-8 weeks) baseline->admin monitoring1 Weekly Hormonal Monitoring admin->monitoring1 pct PCT with Tamoxifen (e.g., 2-4 weeks) admin->pct monitoring2 Hormonal Monitoring (Start, Mid, End of PCT) pct->monitoring2 post_pct Post-PCT Monitoring (e.g., 2-4 weeks) pct->post_pct end End of Study post_pct->end

Caption: Experimental workflow for managing hormonal suppression.

References

Interpreting unexpected data from TLB 150 Benzoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TLB 150 Benzoate. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as RAD 150, is a Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism involves selectively binding to and activating androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone.[3][4] Unlike traditional anabolic steroids, its selectivity is thought to promote anabolic pathways for muscle and bone growth while minimizing widespread androgenic side effects.[2] this compound is an esterified version of RAD 140, a modification designed to increase its half-life and stability for more sustained activity.[2][3]

Q2: Why might my results with this compound differ from those with RAD 140 (Testolone)?

A2: As this compound is the benzoate ester of RAD 140, it has a different pharmacokinetic profile.[2] The esterification process is designed to enhance its bioavailability and provide a longer half-life, meaning it remains active in the system for a longer duration.[2][3] This could lead to more stable and sustained effects at the receptor compared to its parent compound. Consequently, dose-response curves, optimal incubation times, and observed potency may differ significantly between the two compounds.

Q3: What are the most common sources of variability in SARM-based in vitro assays?

A3: Variability in assay results can stem from several factors, including:

  • Compound Solubility: Poor solubility of the test compound in the assay buffer can lead to inaccurate concentrations and artificially low potency.[5][6]

  • Reagent Stability: Degradation of the compound, substrates, or cofactors due to improper storage or handling can significantly alter results.[5]

  • Assay Conditions: Minor fluctuations in incubation time, temperature, and pH can impact enzyme activity and cell health.[5][7]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum quality can affect cellular response to the compound.

  • Pipetting and Dilution Errors: Inaccurate dilutions or inconsistent pipetting are common sources of variability, especially when working with small volumes.[8]

Troubleshooting Guides

Scenario 1: No Anabolic Effect or Lower-Than-Expected Potency Observed

You are running a cell-based assay (e.g., in C2C12 myoblasts or Saos-2 osteoblasts) and observe no significant increase in anabolic markers or a much higher IC50/EC50 value than anticipated.

Troubleshooting Steps:

  • Verify Compound Integrity and Solubility: Ensure your this compound stock is not degraded. Visually inspect the solution for any precipitation.[6] Determine the compound's solubility in your specific assay medium, as poor solubility is a common cause of reduced activity.[6]

  • Check Assay Controls: Confirm that your positive control (e.g., testosterone or a known SARM) is producing the expected effect and your negative (vehicle) control shows baseline activity. If the positive control fails, the issue likely lies with the assay system itself (cells, reagents, etc.).[6]

  • Optimize Incubation Time: Given TLB 150's extended half-life, a longer incubation period may be required to observe a maximal effect compared to other compounds. Run a time-course experiment to determine the optimal endpoint.

  • Assess Cell Health: Perform a cytotoxicity assay to ensure the concentrations used are not harming the cells, as this can mask any potential anabolic effect.[5]

Logical Flow for Troubleshooting "No Effect"

G start Start: No Anabolic Effect Observed check_solubility Is the compound fully dissolved in the assay medium? start->check_solubility check_controls Did the positive and negative controls perform as expected? check_solubility->check_controls Yes solubility_issue Action: Test different solvents or lower the concentration. Re-test solubility. check_solubility->solubility_issue No check_time Was the incubation time sufficient? check_controls->check_time Yes assay_system_issue Problem: Issue with assay system (cells, reagents, protocol). check_controls->assay_system_issue No check_cytotoxicity Is the compound cytotoxic at the tested concentration? check_time->check_cytotoxicity Yes time_issue Action: Run a time-course experiment to find optimal endpoint. check_time->time_issue No cytotoxicity_issue Action: Test lower, non-toxic concentrations of the compound. check_cytotoxicity->cytotoxicity_issue Yes end_success Success: Root cause identified. check_cytotoxicity->end_success No solubility_issue->end_success assay_system_issue->end_success time_issue->end_success cytotoxicity_issue->end_success G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells 1. Culture Cells (e.g., C2C12 myoblasts) seed_plate 2. Seed Cells into 96-well Plate culture_cells->seed_plate prepare_compound 3. Prepare Serial Dilutions of this compound add_compound 4. Add Compound/Controls to Cells prepare_compound->add_compound incubate 5. Incubate for Optimal Duration add_compound->incubate add_compound->incubate lyse_cells 6. Lyse Cells and Perform Assay (e.g., biomarker quantification) incubate->lyse_cells read_plate 7. Read Plate (Absorbance/Fluorescence) lyse_cells->read_plate analyze_data 8. Analyze Data & Calculate EC50 read_plate->analyze_data G Simplified TLB 150 Signaling Pathway TLB150 This compound AR_cytoplasm Androgen Receptor (AR) (Inactive Complex) TLB150->AR_cytoplasm Binds AR_active TLB 150-AR Complex (Active) AR_cytoplasm->AR_active Activates Nucleus Nucleus AR_active->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Anabolic Proteins mRNA->Protein Translation Response Cellular Anabolic Response (e.g., Muscle Hypertrophy) Protein->Response

References

Technical Support Center: Ensuring the Purity of TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of TLB 150 Benzoate received from suppliers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Troubleshooting Purity Discrepancies

Encountering purity issues with a new batch of this compound can be a significant setback for research timelines. This guide provides a systematic approach to troubleshooting and resolving these discrepancies.

Initial Steps & Supplier Communication Workflow

If initial analysis suggests that the purity of this compound is not as specified by the supplier, a structured approach to investigation and communication is crucial.

cluster_0 Phase 1: Internal Verification cluster_1 Phase 2: Supplier Engagement Initial_Analysis Initial Purity Analysis (e.g., HPLC, NMR) Purity_Check Purity < Specification? Initial_Analysis->Purity_Check Review_Protocol Review Internal Protocol & Instrument Performance Purity_Check->Review_Protocol Yes Accept_Batch Accept Batch Purity_Check->Accept_Batch No Re-analysis Re-analyze Sample Review_Protocol->Re-analysis Confirm_Discrepancy Discrepancy Confirmed? Re-analysis->Confirm_Discrepancy Confirm_Discrepancy->Accept_Batch No Contact_Supplier Contact Supplier with Data Confirm_Discrepancy->Contact_Supplier Yes Request_CoA Request Supplier's Certificate of Analysis (CoA) & Test Methods Contact_Supplier->Request_CoA Compare_Methods Compare Analytical Methods Request_CoA->Compare_Methods Method_Discrepancy Significant Method Differences? Compare_Methods->Method_Discrepancy Joint_Investigation Propose Joint Investigation or Third-Party Analysis Method_Discrepancy->Joint_Investigation Yes Return_Replace Request Return or Replacement Method_Discrepancy->Return_Replace No

Caption: Workflow for troubleshooting this compound purity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: The primary analytical techniques for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2] These methods are essential for both identifying and quantifying the active pharmaceutical ingredient (API) and any related impurities.[1][2]

Q3: What kind of impurities might be present in this compound?

A3: While a specific impurity profile for this compound is not publicly detailed, potential impurities can be inferred from its synthesis and chemical nature. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Byproducts of the synthesis: Compounds formed from side reactions.

  • Degradation products: this compound is a benzoate ester, which can be susceptible to hydrolysis.[3] Degradation can be influenced by factors such as pH, temperature, and light exposure.

Q4: My HPLC results show a lower purity than the supplier's Certificate of Analysis (CoA). What should I do?

A4: First, verify your internal procedures. This includes checking your HPLC system's performance, mobile phase preparation, column integrity, and detector settings.[4][5] If your system is functioning correctly, re-analyze the sample. If the discrepancy persists, contact the supplier and provide them with your data. Request their detailed analytical method to compare with your own. Minor differences in methodology can sometimes lead to different results.

Troubleshooting Specific Analytical Techniques

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Causes Solutions
No Peaks or Very Small Peaks Incorrect detector wavelength. System leak. Column degradation.Verify and set the correct detection wavelength for this compound. Inspect the system for leaks, especially around fittings and seals. Replace the column if it is old or has been contaminated.
Peak Tailing Column contamination. Mobile phase pH is inappropriate for the analyte.Flush the column with a strong solvent. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Shifts Change in mobile phase composition. Inconsistent flow rate. Temperature fluctuations.Prepare a fresh mobile phase. Check the pump for leaks or bubbles and purge the system. Use a column oven to maintain a stable temperature.[6][7]
Extra, Unexpected Peaks Sample contamination. Impurities in the mobile phase. Carryover from a previous injection.Prepare a fresh sample. Use high-purity solvents and filter the mobile phase. Run a blank injection to check for carryover.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Problem Potential Causes Solutions
Broad Peaks Poor shimming. Presence of paramagnetic impurities. Sample aggregation.Re-shim the magnet. Filter the sample if particulate matter is visible. Try a different solvent or adjust the sample concentration.
Impurity Signals in Spectrum Contaminated NMR tube. Residual solvent from sample preparation. Actual impurities in the sample.Use a clean, new NMR tube. Ensure the sample is thoroughly dried. Compare the spectrum to a reference standard if available.
Inaccurate Quantification (qNMR) Incorrectly calibrated reference standard peak. Inappropriate relaxation delay. Non-uniform excitation of signals.Use a certified internal standard and ensure its peak is well-resolved. Use a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei. Use a calibrated pulse width.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for similar molecules.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chromophore in this compound.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Purity Assessment by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][9]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a high-purity, stable internal standard with a known chemical structure and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery.

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic peak of this compound.

    • Integrate a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Protocol 3: Impurity Identification by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is invaluable for identifying unknown impurities.[10][11]

  • Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Introduction: Infuse the sample directly or analyze the eluent from an HPLC separation.

  • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Determine the accurate mass of any impurity peaks.

    • Use the accurate mass to predict the elemental composition.

    • If possible, perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structural elucidation.

Signaling Pathway and Logical Relationships

The following diagram illustrates a hypothetical signaling pathway where a SARM like this compound might exert its effects, leading to anabolic outcomes.

cluster_0 Cellular Environment cluster_1 Nuclear Events & Gene Expression TLB150 This compound AR Androgen Receptor (AR) TLB150->AR Complex TLB 150-AR Complex TLB150->Complex binds AR->Complex HSP Heat Shock Proteins HSP->AR stabilizes Nucleus Nucleus Complex->Nucleus translocates to ARE Androgen Response Element (ARE) on DNA Nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: TLB 150 Benzoate (RAD-150) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TLB 150 Benzoate (RAD-150) in various animal models. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RAD-150) and how does it differ from RAD-140?

A1: this compound, also known as RAD-150, is a selective androgen receptor modulator (SARM). It is the benzoate ester of RAD-140.[1][2] This esterification is designed to enhance the compound's stability and provide a longer half-life compared to its parent compound, RAD-140.[3] The extended half-life may allow for more sustained effects and potentially less frequent dosing in research settings.[3]

Q2: What is the mechanism of action of this compound?

A2: Like other SARMs, this compound selectively binds to androgen receptors. Its primary action is focused on androgen receptors in muscle and bone tissue, where it promotes anabolic activity, leading to increased muscle mass and potentially improved bone density.[3] The selective nature of SARMs aims to minimize the androgenic side effects on other tissues that are often associated with traditional anabolic steroids.

Q3: What are the potential applications of this compound in preclinical research?

A3: Based on the mechanism of action of SARMs, this compound is being investigated in preclinical models for its potential to:

  • Increase lean muscle mass and strength.[3]

  • Improve bone mineral density.[3]

  • Mitigate muscle wasting (cachexia) associated with diseases like cancer.[4]

  • Serve as a potential therapy for osteoporosis.[5]

Q4: What are the known adverse effects of SARMs in animal models?

A4: Preclinical studies on various SARMs have reported some adverse effects, which may include:

  • Suppression of endogenous testosterone levels.

  • Changes in lipid profiles.

  • Potential for liver toxicity, particularly at higher doses.[6][7] It is crucial to carefully monitor animal health and include relevant toxicological endpoints in study designs.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for In Vivo Dosing

  • Problem: Difficulty in dissolving this compound to achieve the desired concentration for administration.

  • Possible Causes:

    • Inappropriate vehicle selection.

    • Incorrect solvent concentration.

    • Precipitation of the compound upon addition to an aqueous solution.

  • Solutions:

    • Vehicle Selection: For oral administration in rodents, a common vehicle for the parent compound RAD-140 is 0.5% methylcellulose in drinking water.[8] For other SARMs, vehicles such as a mixture of DMSO and polyethylene glycol 300 (PEG300) have been used for subcutaneous injections.[3] It is recommended to perform small-scale solubility tests with various pharmaceutically acceptable vehicles to determine the optimal one for this compound.

    • Sonication: Gentle sonication can aid in the dissolution of the compound. Ensure the temperature of the solution does not increase significantly, which could degrade the compound.

    • pH Adjustment: The solubility of benzoate salts can be pH-dependent. Cautious adjustment of the vehicle's pH may improve solubility, but this must be done carefully to ensure the stability of the compound and the physiological compatibility of the vehicle.

Issue 2: Inconsistent Results or Lack of Efficacy in Animal Models

  • Problem: High variability in experimental outcomes or failure to observe the expected anabolic effects.

  • Possible Causes:

    • Incorrect Dosing: The administered dose may be too low to elicit a significant biological response.

    • Inadequate Administration Technique: Improper oral gavage or subcutaneous injection can lead to inaccurate dosing.

    • Compound Stability: this compound solution may not be stable over the duration of the experiment, leading to a decrease in the effective dose.

    • Animal Strain and Sex Differences: The response to SARMs can vary between different strains and sexes of animals.

  • Solutions:

    • Dose-Response Studies: Conduct a pilot study with a range of doses to determine the optimal dose for your specific animal model and experimental endpoint. For RAD-140 in rats, doses have ranged from 0.03 mg/kg upwards.[9][10] For another SARM in monkeys, doses of 1, 3, and 10 mg/kg/day were used.[11]

    • Proper Training: Ensure all personnel are thoroughly trained in the chosen administration technique to minimize variability.

    • Fresh Preparation of Dosing Solutions: Prepare dosing solutions fresh daily, unless stability data for your specific vehicle demonstrates longer-term stability. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).

    • Literature Review: Thoroughly review the literature for studies using similar compounds in your chosen animal model to inform your experimental design.

Issue 3: Observed Adverse Effects in Treated Animals

  • Problem: Animals treated with this compound show signs of toxicity, such as weight loss, lethargy, or changes in organ function.

  • Possible Causes:

    • High Dose: The administered dose may be in the toxic range.

    • Vehicle Toxicity: The vehicle itself may be causing adverse effects.

    • Benzoate Salt Effects: While generally considered safe at low doses, high doses of benzoate can have toxic effects.

  • Solutions:

    • Dose Reduction: If toxicity is observed, reduce the dose in subsequent experiments.

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.

    • Monitor for Benzoate Toxicity: Be aware of the potential for benzoate-related side effects and monitor relevant clinical signs and biomarkers.

    • Ethical Endpoints: Establish clear ethical endpoints for your study and ensure animals are monitored closely for any signs of distress.

Experimental Protocols (Extrapolated for this compound)

Disclaimer: The following protocols are extrapolated from studies on the parent compound RAD-140 and other SARMs. These are intended as a starting point and must be optimized and validated for this compound in your specific experimental setting.

Rodent Model of Muscle Hypertrophy (Rat)

This protocol is adapted from a study using RAD-140 in a functional overload model in rats.[8]

  • Animals: Male Sprague-Dawley rats.

  • Experimental Groups:

    • Sham + Vehicle

    • Sham + this compound

    • Functional Overload (FO) + Vehicle

    • Functional Overload (FO) + this compound

  • Functional Overload Surgery: As described in the literature, this can be induced by surgical ablation of synergistic muscles (e.g., gastrocnemius and soleus) to overload the plantaris muscle.

  • Compound Preparation and Dosing:

    • Vehicle: 0.5% methylcellulose in sterile drinking water.

    • Dose: Based on RAD-140 studies, a target dose of 1-10 mg/kg/day administered orally is a reasonable starting range to investigate. Due to the longer half-life of this compound, once-daily administration should be sufficient.

    • Administration: Oral gavage is a precise method. Alternatively, administration in drinking water can be used, but consumption must be carefully monitored to ensure accurate dosing.[8]

  • Duration: 14-28 days.

  • Outcome Measures:

    • Muscle weight (e.g., plantaris, levator ani).

    • Muscle fiber cross-sectional area (histology).

    • Biomarkers of muscle protein synthesis.

    • Body weight.

Non-Human Primate (NHP) Pharmacokinetic and Pharmacodynamic Study

This protocol is based on a study of SARM-2f in cynomolgus monkeys.[11]

  • Animals: Young, healthy male cynomolgus monkeys.

  • Experimental Groups:

    • Vehicle control

    • Low dose this compound (e.g., 1 mg/kg/day)

    • Mid dose this compound (e.g., 3 mg/kg/day)

    • High dose this compound (e.g., 10 mg/kg/day)

  • Compound Preparation and Dosing:

    • Vehicle: To be determined based on solubility and safety data for NHPs. A suspension in a suitable vehicle for oral administration would be appropriate.

    • Administration: Daily oral administration (e.g., via gavage or in a palatable treat).

  • Duration: 28 days.

  • Outcome Measures:

    • Pharmacokinetics: Blood samples collected at various time points after the first and last dose to determine parameters like Cmax, Tmax, AUC, and half-life.

    • Pharmacodynamics:

      • Body weight.

      • Lean body mass (e.g., via DEXA scan).

      • Biomarkers of bone turnover.

      • Serum lipid profile.

      • Hormone levels (e.g., testosterone).

    • Safety: Clinical observations, food consumption, and clinical pathology (hematology and serum chemistry).

Quantitative Data Summary

Table 1: Extrapolated Dosing for this compound in Different Animal Models

Animal ModelAdministration RouteRecommended Starting Dose RangeDosing FrequencyVehicle ExampleReference for Extrapolation
Mouse Oral Gavage1 - 10 mg/kgOnce daily0.5% MethylcelluloseBased on RAD-140 rat studies
Rat Oral Gavage / Drinking Water1 - 10 mg/kgOnce daily0.5% Methylcellulose[8]
Non-Human Primate Oral1 - 10 mg/kgOnce dailyTo be determined[11]

Note: These are starting dose ranges and should be optimized for each specific study.

Visualizations

Experimental_Workflow_Rodent_Muscle_Hypertrophy cluster_acclimation Acclimation cluster_surgery Surgical Intervention cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Surgery Functional Overload (FO) or Sham Surgery Acclimation->Surgery Treatment Daily Dosing: This compound or Vehicle (14-28 days) Surgery->Treatment Analysis Endpoint Analysis: - Muscle Weight - Histology - Biomarkers Treatment->Analysis

Caption: Experimental workflow for a rodent muscle hypertrophy study.

Signaling_Pathway_SARM TLB150 This compound AR Androgen Receptor (in Muscle/Bone Cell) TLB150->AR Binds to ARE Androgen Response Element (on DNA) AR->ARE Translocates to Nucleus and Binds to Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects: - Muscle Growth - Increased Bone Density Protein_Synthesis->Anabolic_Effects Results in

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Mitigating Potential Side Effects of TLB 150 Benzoate in Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "TLB 150 Benzoate" is not a compound described in publicly available scientific literature, this document will proceed under the assumption that it is a hypothetical tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following guidance is based on the known properties and challenges associated with EGFR inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the common on-target and off-target effects of a tyrosine kinase inhibitor like this compound in cell culture?

A1: On-target effects are the intended consequences of inhibiting the EGFR pathway, which can include decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2] Off-target effects occur when the inhibitor interacts with other kinases or cellular proteins, leading to unintended biological consequences.[3] Common signs of off-target effects include unexpected cytotoxicity at low concentrations, or phenotypes that are inconsistent with EGFR inhibition.[3]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • Off-target effects: The compound may be potently inhibiting other essential kinases.[3]

  • Solvent toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[4][5]

  • Compound instability: The compound may be degrading in the culture medium into a more toxic substance.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this class of inhibitor.

Q3: How can I differentiate between on-target cytotoxicity and off-target toxicity?

A3: Differentiating between on-target and off-target cytotoxicity is crucial for accurate interpretation of your results. Here are a few strategies:

  • Use a structurally different inhibitor: Test another known EGFR inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[3]

  • Genetic validation: Use techniques like CRISPR-Cas9 to knock out EGFR in your cell line. If the knockout cells are resistant to this compound, the effect is likely on-target.[3]

  • Rescue experiment: Overexpress a drug-resistant mutant of EGFR. If this rescues the cells from the inhibitor's effects, it confirms on-target activity.

Q4: I am not observing the expected level of inhibition of the EGFR pathway. What are some possible reasons?

A4: A lack of expected pathway inhibition could be due to:

  • Low compound potency: The IC50 of this compound against EGFR may be higher than the concentration you are using.

  • Poor cell permeability: The compound may not be efficiently entering the cells.

  • Rapid compound metabolism: The cells may be metabolizing and inactivating the inhibitor.

  • Sub-optimal experimental conditions: Issues with reagents or protocols, such as the use of milk as a blocking agent in western blots for phospho-proteins, can obscure results.[6][7]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle-only control with a serial dilution of the solvent (e.g., DMSO).Determine the maximum non-toxic concentration of the solvent for your specific cell line.[4]
Off-Target Effects Perform a kinase profiling screen to identify other kinases inhibited by this compound.A list of off-target kinases will help in interpreting the cytotoxic phenotype.
Compound Instability Assess the stability of the compound in your cell culture medium over time using techniques like HPLC.Understanding the compound's half-life in your experimental conditions will inform dosing schedules.
Cell Line Sensitivity Test the compound on a panel of different cell lines with varying EGFR expression levels.This will help determine if the cytotoxicity is specific to certain cellular contexts.
Issue 2: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Compound Concentration Verify the stock solution concentration and perform a fresh serial dilution.Accurate dosing is essential for reproducible results.
Poor Cell Permeability Use a cell-based target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm the compound is reaching its intracellular target.[8]Confirmation of target engagement within the cell.
Sub-optimal Assay Conditions For western blotting of phosphorylated proteins, ensure the use of phosphatase inhibitors and avoid milk as a blocking agent.[6][7][9] Use Tris-based buffers instead of PBS.[6]Clear and specific detection of phosphorylated target proteins.
Cellular Resistance Mechanisms Analyze downstream signaling pathways (e.g., AKT, ERK) to see if they are being paradoxically activated.Identification of potential resistance pathways.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Assessing EGFR Pathway Inhibition by Western Blot

Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream targets.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound at various concentrations for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody against phospho-EGFR, total EGFR, phospho-ERK, or total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates TLB150 This compound TLB150->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation/ Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway showing the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Unexpected Cytotoxicity Observed check_solvent Run Solvent Dose-Response start->check_solvent is_solvent_toxic Is Solvent Toxic? check_solvent->is_solvent_toxic optimize_solvent Optimize Solvent Concentration is_solvent_toxic->optimize_solvent Yes test_off_target Assess Off-Target Effects (e.g., Kinase Panel) is_solvent_toxic->test_off_target No optimize_solvent->test_off_target genetic_validation Genetic Validation (e.g., CRISPR KO) test_off_target->genetic_validation is_on_target Is Effect On-Target? genetic_validation->is_on_target on_target Cytotoxicity is Likely On-Target is_on_target->on_target Yes off_target Cytotoxicity is Likely Off-Target is_on_target->off_target No

Caption: A workflow for troubleshooting unexpected cytotoxicity of a research compound.

Logical Relationship

Troubleshooting_Logic observation Observation: No Inhibition of p-EGFR q_concentration Is Compound Concentration Correct? observation->q_concentration a_concentration Action: Verify Stock & Dilutions q_concentration->a_concentration No q_permeability Is Compound Cell-Permeable? q_concentration->q_permeability Yes conclusion Conclusion: Re-evaluate Experiment a_concentration->conclusion a_permeability Action: Run CETSA q_permeability->a_permeability No q_protocol Is WB Protocol Optimized? q_permeability->q_protocol Yes a_permeability->conclusion a_protocol Action: Use BSA Blocking, Add Phosphatase Inhibitors q_protocol->a_protocol No q_protocol->conclusion Yes a_protocol->conclusion

Caption: A decision tree for troubleshooting lack of western blot signal for p-EGFR.

References

Validation & Comparative

A Comparative Analysis of TLB-150 Benzoate and RAD-140 for Muscle Mass Augmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This characteristic allows for the potential to promote anabolic effects in muscle and bone while minimizing androgenic side effects in other tissues. Among the numerous SARMs developed, RAD-140 (Testolone) has gained significant attention for its potent anabolic activity. A more recent derivative, TLB-150 Benzoate (also known as RAD-150), has emerged with purported advantages in its pharmacokinetic profile. This guide provides an objective comparison of TLB-150 Benzoate and RAD-140, focusing on their efficacy in increasing muscle mass, supported by available experimental data.

Chemical Structure and Pharmacokinetics

The primary distinction between TLB-150 Benzoate and RAD-140 lies in their chemical structures. TLB-150 Benzoate is an esterified form of RAD-140.[1] This modification is designed to alter the compound's absorption and half-life. The addition of a benzoate ester group is intended to prolong the molecule's activity in the body, potentially leading to more stable and sustained concentrations in the bloodstream compared to its parent compound.[2][3] While RAD-140 has a reported half-life, TLB-150 Benzoate's esterification suggests a longer duration of action, which could theoretically allow for less frequent dosing.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data for TLB-150 Benzoate and RAD-140. It is critical to note that peer-reviewed, direct comparative studies are lacking, and much of the data for TLB-150 Benzoate is not from academic publications.

Table 1: In Vitro Androgen Receptor Binding and Activity

CompoundBinding Affinity (AR)In Vitro Agonist ActivitySource
TLB-150 Benzoate IC50: 0.13 µM-[4]
RAD-140 Ki: 7 nMEC50: 0.1 nMNot specified in search results

Disclaimer: The IC50 value for TLB-150 Benzoate is from a commercial vendor and not from a peer-reviewed study. Ki and IC50 are different measures of affinity and are not directly comparable. A lower value generally indicates higher affinity.

Table 2: Preclinical In Vivo Data on Muscle Mass Increase

CompoundAnimal ModelDosageDurationKey Findings on Muscle MassSource
TLB-150 Benzoate ---Anecdotal reports suggest potential for increased muscle mass.[5]-
RAD-140 Orchidectomized Wistar RatsVarious Doses6 weeksSignificant increase in gastrocnemius muscle fiber cross-sectional area (CSA) and myonuclei number.[6][7][6][7]
RAD-140 Sprague-Dawley Rats (Functional Overload)~1.8-2.5 mg/kg/day (in drinking water)14 daysIncreased plantaris muscle fiber CSA and soleus muscle mass.[8][8]
RAD-140 Gonadectomized Male Rats1 mg/kg/day (oral gavage)2 weeksSignificantly increased the weight of the levator ani muscle to levels similar to the testosterone-treated group.[9][9]

Signaling Pathways for Muscle Hypertrophy

Both TLB-150 Benzoate and RAD-140 are believed to exert their anabolic effects through the activation of the androgen receptor in skeletal muscle. The binding of these SARMs to the AR initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation, ultimately leading to muscle hypertrophy.

The primary signaling pathway implicated in androgen-mediated muscle growth is the PI3K/Akt/mTOR pathway.[10] Activation of the AR can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then stimulates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.[11][12] mTOR activation leads to the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which directly promote the translation of proteins involved in muscle growth.[11]

Androgen Receptor Signaling Pathway for Muscle Hypertrophy cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM TLB-150 / RAD-140 AR Androgen Receptor (AR) SARM->AR Binds to PI3K PI3K AR->PI3K Activates ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Protein_Synthesis Leads to

Signaling pathway of SARMs leading to muscle hypertrophy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in preclinical studies of RAD-140. Due to the lack of peer-reviewed publications, detailed experimental protocols for TLB-150 Benzoate are not available.

RAD-140 in Orchidectomized Wistar Rats
  • Objective: To determine the effects of RAD-140 on muscle mass in a state of androgen deprivation.[6][7]

  • Animal Model: Male Wistar rats subjected to orchidectomy (surgical removal of the testes) to induce an androgen-deficient state.[6]

  • Drug Administration: RAD-140 was administered orally for six weeks at various doses.[6]

  • Muscle Analysis: At the end of the study, the gastrocnemius muscle was excised. Muscle fiber cross-sectional area (CSA) and the number of myonuclei were measured using histological techniques.[6]

  • Workflow:

Workflow for RAD-140 study in orchidectomized rats.

RAD-140 in a Functional Overload Rat Model
  • Objective: To assess the impact of RAD-140 on muscle hypertrophy induced by mechanical overload.[8]

  • Animal Model: Male Sprague-Dawley rats. Functional overload of the plantaris muscle was induced by surgical removal of its synergistic muscles (gastrocnemius and soleus).[8]

  • Drug Administration: RAD-140 was administered in the drinking water for 14 days, with an estimated daily dose of 1.8-2.5 mg/kg.[8]

  • Muscle Analysis: Following the treatment period, the plantaris and soleus muscles were weighed. Muscle fiber cross-sectional area was determined through histological analysis of the plantaris muscle.[8]

Discussion and Conclusion

The available evidence strongly supports the anabolic effects of RAD-140 on skeletal muscle in preclinical models.[6][8][9] It has demonstrated efficacy in both androgen-deficient and mechanically overloaded states, leading to significant increases in muscle mass and fiber size.

Information regarding TLB-150 Benzoate is currently limited and largely derived from non-academic sources. The primary theoretical advantage of TLB-150 Benzoate is its esterified structure, which is proposed to extend its half-life and provide more stable blood concentrations.[2] This could potentially translate to more consistent anabolic stimulation. However, without peer-reviewed preclinical or clinical data, any claims of superior efficacy or a better safety profile for TLB-150 Benzoate over RAD-140 remain speculative. The single reported in vitro binding affinity (IC50) for TLB-150 Benzoate, being significantly weaker than that of RAD-140, warrants further investigation to understand its functional implications.

For the scientific community, RAD-140 stands as a well-characterized SARM with a growing body of preclinical evidence supporting its myoanabolic properties. TLB-150 Benzoate, while an interesting chemical modification, requires rigorous scientific investigation to validate its purported benefits and establish its efficacy and safety profile relative to RAD-140. Direct comparative studies are essential to objectively assess the therapeutic potential of TLB-150 Benzoate for muscle mass enhancement.

References

A Comparative Analysis of TLB 150 Benzoate and Other Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds with the potential for tissue-selective anabolic activity. This has generated significant interest in their application for conditions such as muscle wasting, osteoporosis, and as potential alternatives to traditional androgenic anabolic steroids. TLB 150 Benzoate, also known as RAD-150, is a purported esterified version of the well-studied SARM, RAD-140. The esterification is claimed to extend the half-life of the compound, potentially offering a more stable pharmacokinetic profile. However, a notable scarcity of formal, peer-reviewed preclinical and clinical data specifically on this compound necessitates a comparative approach that heavily relies on the extensive research conducted on its parent compound, RAD-140.

This guide provides an objective comparison of the performance of this compound, primarily through the lens of RAD-140 data, with other prominent SARMs for which experimental data are available. The information is intended for a scientific audience to facilitate further research and development in this area.

Data Presentation: Comparative Efficacy of SARMs

The following tables summarize key preclinical and clinical findings for several well-researched SARMs. It is crucial to note that direct comparative studies under identical conditions are rare, and thus, these values should be interpreted with caution.

Table 1: Preclinical Anabolic and Androgenic Activity of Select SARMs

CompoundAnimal ModelAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate/Seminal Vesicles)Anabolic/Androgenic RatioReference
RAD-140 Castrated RatsPotent dose-dependent increase in muscle mass.[1]Significantly less stimulation of prostate compared to testosterone.[1][2]Reported as high as 90:1.[3][1][2][3]
Ostarine (MK-2866) Orchidectomized RatsIncreased lean body mass and muscle strength.Minimal effects on prostate weight.High[4]
Ligandrol (LGD-4033) Castrated RatsPotent anabolic activity in muscle.[5]Weaker partial agonist activity on the prostate.[5]High[5]
Andarine (S-4) Castrated RatsRestored levator ani muscle weight to intact control levels.[6]Partial agonist activity in the prostate.[6]High[4][6]
S-23 Castrated RatsMaintained levator ani muscle at intact control levels.[7]Maintained prostate and seminal vesicles at or above intact control levels at higher doses.[7]Lower than other SARMs[7]
YK11 In vitro (C2C12 myoblasts)Potent myogenic differentiation, also acts as a myostatin inhibitor.[8][9]N/A (in vitro)N/A[8][9]

Disclaimer: The anabolic/androgenic ratio is often determined in specific preclinical models and may not directly translate to human clinical outcomes. The data for this compound is inferred from RAD-140 studies due to a lack of direct experimental evidence.

Table 2: Overview of Clinical and Preclinical Findings for Select SARMs

SARMKey FindingsPotential ApplicationsNotable Side Effects/Considerations
This compound (as RAD-140) Preclinical data shows potent anabolic effects on muscle and bone with high tissue selectivity.[10][11][12] Investigated for muscle wasting and breast cancer.[3][12]Muscle wasting (sarcopenia, cachexia), osteoporosis, breast cancer.[10][13]Dose-dependent suppression of endogenous testosterone.[2] Lack of long-term human safety data.
Ostarine (MK-2866) Clinically shown to increase lean body mass in healthy elderly men and women.[14] Investigated for muscle wasting in cancer patients.[15]Sarcopenia, cachexia.[14]Generally well-tolerated in clinical trials, but can cause dose-dependent suppression of testosterone and alterations in lipid profiles.[16]
Ligandrol (LGD-4033) Phase I clinical trials showed increases in lean body mass in healthy young men.[17] Investigated for hip fracture recovery in the elderly.[18]Muscle wasting, osteoporosis.[18][19]Dose-dependent suppression of testosterone, SHBG, and HDL cholesterol, which returned to baseline after discontinuation.[17]
Andarine (S-4) Preclinical studies showed increased muscle mass and bone density.[6] Development was discontinued in favor of Ostarine.[20]Not actively pursued for clinical use.Reports of visual disturbances (yellow tint to vision, difficulty adjusting to darkness) are a significant concern.[21]
S-23 Preclinical data shows it is a potent SARM that can increase muscle mass and bone mineral density.[22][23] Also investigated as a potential male hormonal contraceptive due to its strong suppressive effects.[7][22]Male contraception (investigational).Highly suppressive of natural testosterone production, leading to infertility in animal models (reversible upon cessation).[22][24]
YK11 Preclinical and in vitro studies suggest a dual mechanism of action as a SARM and a myostatin inhibitor.[8][25][26]Muscle wasting diseases.Steroidal structure, may have off-target effects. Limited in vivo data and no human clinical trials.[8][26]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of SARM performance. Below are generalized protocols for key experiments cited in SARM research.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)

This classic assay is used to differentiate the anabolic and androgenic properties of a compound.

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley). Castration removes the endogenous source of androgens, making the model sensitive to exogenous compounds.

  • Acclimation: Animals are allowed to acclimate for a period (e.g., 7 days) post-castration to allow for the regression of androgen-dependent tissues.

  • Dosing: The test SARM (e.g., RAD-140) and a reference compound (e.g., testosterone propionate) are administered daily for a set duration (e.g., 7-10 days) via oral gavage or subcutaneous injection. A vehicle control group receives the administration vehicle only.

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic activity is assessed by the wet weight of the levator ani muscle.

    • Androgenic activity is determined by the wet weights of the prostate gland and seminal vesicles.

  • Data Interpretation: The dose-response relationship for the increase in the weights of these tissues is analyzed. A compound is considered to have a favorable anabolic profile if it produces a significant increase in levator ani muscle mass with a proportionally smaller increase in the mass of the prostate and seminal vesicles compared to the reference androgen.

In Vitro Androgen Receptor Binding Affinity Assay

This assay determines how strongly a SARM binds to the androgen receptor.

  • Assay Principle: A competitive binding assay is used where the test SARM competes with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to a source of androgen receptors (e.g., rat prostate cytosol or cells engineered to express the human androgen receptor).

  • Procedure:

    • A constant concentration of the radiolabeled androgen and the androgen receptor source are incubated.

    • Increasing concentrations of the unlabeled test SARM are added to the incubation mixture.

    • After incubation to reach equilibrium, the bound and free radiolabeled androgen are separated (e.g., by filtration).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radiolabeled androgen (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value, providing a measure of the binding affinity. A lower Ki value indicates a higher binding affinity. For instance, RAD140 demonstrated an excellent affinity for the androgen receptor with a Ki of 7 nM.[1]

In Vivo Models for Sarcopenia and Osteoporosis

To assess the efficacy of SARMs in disease models, specific animal models are employed.

  • Sarcopenia Model (Orchidectomized Rats): As described in the Hershberger assay, orchidectomy (castration) in adult rats leads to muscle atrophy, mimicking aspects of sarcopenia. The ability of a SARM to prevent or reverse this muscle loss is evaluated by measuring muscle mass, fiber cross-sectional area, and muscle strength.[4]

  • Osteoporosis Model (Ovariectomized Rats): Ovariectomy in female rats induces estrogen deficiency, leading to bone loss, which is a well-established model for postmenopausal osteoporosis. The efficacy of a SARM in preventing bone loss is assessed by measuring bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DEXA) and analyzing bone microarchitecture via micro-computed tomography (µCT).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized signaling pathway of a Selective Androgen Receptor Modulator (SARM).

SARM_Preclinical_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Castrated Rats) Grouping Randomization into Groups (Vehicle, SARM, Reference) Animal_Model->Grouping Dosing Daily Dosing Regimen Grouping->Dosing Tissue_Collection Tissue Dissection at Endpoint (Levator Ani, Prostate, Seminal Vesicles) Dosing->Tissue_Collection Weight_Measurement Wet Tissue Weight Measurement Tissue_Collection->Weight_Measurement Anabolic_Activity Anabolic Activity Assessment (Levator Ani Weight) Weight_Measurement->Anabolic_Activity Androgenic_Activity Androgenic Activity Assessment (Prostate/SV Weight) Weight_Measurement->Androgenic_Activity Ratio_Calculation Calculation of Anabolic/Androgenic Ratio Anabolic_Activity->Ratio_Calculation Androgenic_Activity->Ratio_Calculation

Caption: Workflow for preclinical evaluation of SARM anabolic and androgenic activity.

Conclusion

The available preclinical and early clinical data on SARMs, particularly RAD-140, Ostarine, and Ligandrol, demonstrate their potential for tissue-selective anabolic effects. These compounds have shown promise in increasing muscle mass and bone density with a reduced impact on androgenic tissues compared to traditional anabolic steroids. This compound, as a derivative of RAD-140, is hypothesized to share its potent anabolic properties, potentially with an improved pharmacokinetic profile due to its esterification. However, the lack of direct, peer-reviewed experimental data on this compound is a significant limitation.

For the scientific community, further research is imperative to substantiate the claims surrounding this compound and to fully characterize its safety and efficacy profile. Direct comparative studies with its parent compound, RAD-140, and other leading SARMs are necessary to establish its relative therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to serve as a foundation for such future investigations. Researchers should adhere to rigorous scientific methodologies and ethical guidelines in the study of these investigational compounds.

References

Validating the Anabolic Selectivity of TLB-150 Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic selectivity of TLB-150 Benzoate, a selective androgen receptor modulator (SARM), with other anabolic agents. By presenting available preclinical data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to offer a comprehensive resource for evaluating the therapeutic potential of this compound.

Introduction to TLB-150 Benzoate and Anabolic Selectivity

TLB-150 Benzoate, also known as RAD-150, is a non-steroidal SARM that has garnered interest for its potential to promote muscle and bone growth with a reduced risk of the androgenic side effects associated with traditional anabolic-androgenic steroids (AAS). It is an esterified derivative of RAD-140, a well-characterized SARM, which may result in a longer half-life.[1][2] The primary goal in the development of SARMs is to achieve a high degree of tissue selectivity, maximizing anabolic effects in musculoskeletal tissues while minimizing androgenic effects in tissues such as the prostate, skin, and vocal cords.

The anabolic selectivity of a compound is typically quantified by its anabolic-to-androgenic ratio. This ratio is determined by comparing the compound's ability to stimulate muscle growth (anabolic effect) to its effect on androgen-sensitive tissues like the prostate and seminal vesicles (androgenic effect). A higher ratio indicates greater selectivity for anabolic activity.

Comparative Anabolic and Androgenic Activity

While specific peer-reviewed preclinical data for TLB-150 Benzoate is limited in the public domain, we can infer its properties from studies on its parent compound, RAD-140. The following tables summarize the anabolic and androgenic activity of RAD-140 in comparison to testosterone propionate (TP), a benchmark AAS.

Table 1: Anabolic and Androgenic Potency of RAD-140 vs. Testosterone Propionate (TP) in Castrated Male Rats

CompoundDose (mg/kg/day)Levator Ani Muscle Weight (% of Intact Control)Ventral Prostate Weight (% of Intact Control)Seminal Vesicle Weight (% of Intact Control)
Vehicle (Control)-25%10%8%
Testosterone Propionate (TP)1.0100%100%100%
RAD-1400.1~60%~15%~12%
RAD-1400.3~90%~18%~15%
RAD-1401.0~110%~25%~20%

Data extrapolated from preclinical studies on RAD-140. The levator ani muscle is a validated biomarker for anabolic activity, while the ventral prostate and seminal vesicles are biomarkers for androgenic activity.

Table 2: Comparative Anabolic-Androgenic Ratio

CompoundAnabolic Activity (Levator Ani)Androgenic Activity (Prostate/Seminal Vesicle)Estimated Anabolic:Androgenic Ratio
TestosteroneHighHigh~1:1
RAD-140 (proxy for TLB-150)HighLowSignificantly > 1:1
Other Investigational SARMsVariableLow to ModerateVariable, generally > 1:1

These data suggest that RAD-140, and by extension TLB-150 Benzoate, exhibits a high degree of anabolic selectivity, potently stimulating muscle growth with significantly less impact on androgenic tissues compared to testosterone.

Experimental Protocols

The data presented above are primarily derived from the Hershberger bioassay, a standardized method for assessing the anabolic and androgenic properties of a substance.

The Hershberger Bioassay

Objective: To determine the anabolic and androgenic activity of a test compound in a castrated male rat model.

Methodology:

  • Animal Model: Immature male rats are surgically castrated to eliminate endogenous androgen production.

  • Acclimation: Animals are allowed to recover from surgery and acclimate to the laboratory environment.

  • Dosing: The rats are divided into groups and administered the test compound (e.g., TLB-150 Benzoate), a vehicle control, and a positive control (e.g., testosterone propionate) daily for a specified period (typically 7-10 days).

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups. The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for the anabolic and androgenic tissues.

Signaling Pathways and Experimental Workflows

The tissue-selective effects of SARMs like TLB-150 Benzoate are attributed to their unique interactions with the androgen receptor (AR) and downstream signaling pathways.

Androgen Receptor Signaling in Muscle vs. Prostate

AR_Signaling cluster_muscle Skeletal Muscle Tissue cluster_prostate Prostate Tissue SARM_m SARM (e.g., TLB-150) AR_m Androgen Receptor SARM_m->AR_m Binds Coactivators_m Specific Coactivators AR_m->Coactivators_m Recruits ARE_m Androgen Response Element Coactivators_m->ARE_m Binds to Anabolic_Genes Anabolic Gene Transcription (e.g., Protein Synthesis) ARE_m->Anabolic_Genes Initiates Muscle_Growth Muscle Growth (Anabolic Effect) Anabolic_Genes->Muscle_Growth Leads to SARM_p SARM (e.g., TLB-150) AR_p Androgen Receptor SARM_p->AR_p Binds Corepressors_p Different Coregulators/ Partial Agonism AR_p->Corepressors_p Recruits ARE_p Androgen Response Element Corepressors_p->ARE_p Leads to Partial Activation Androgenic_Genes Limited Androgenic Gene Transcription ARE_p->Androgenic_Genes Results in Prostate_Growth Minimal Prostate Growth (Reduced Androgenic Effect) Androgenic_Genes->Prostate_Growth Leads to

Caption: Differential Androgen Receptor Signaling in Muscle and Prostate Tissues.

In skeletal muscle, SARMs are thought to recruit specific coactivators that promote a robust anabolic response. Conversely, in androgenic tissues like the prostate, SARMs may interact with different coregulators or act as partial agonists, leading to a significantly attenuated androgenic signal.

Experimental Workflow for Anabolic Selectivity Validation

SARM_Workflow cluster_preclinical Preclinical Evaluation cluster_comparison Comparative Analysis start Compound Synthesis (TLB-150 Benzoate) in_vitro In Vitro Assays (Receptor Binding Affinity) start->in_vitro hershberger Hershberger Bioassay (in vivo) in_vitro->hershberger data_analysis Data Analysis (Anabolic:Androgenic Ratio) hershberger->data_analysis selectivity_assessment Assessment of Anabolic Selectivity data_analysis->selectivity_assessment comparator_data Gather Data on Comparators (e.g., Testosterone, other SARMs) selectivity_assessment->comparator_data comparison_table Create Comparative Data Tables comparator_data->comparison_table conclusion Objective Conclusion on Relative Selectivity comparison_table->conclusion

Caption: Workflow for Validating the Anabolic Selectivity of a SARM.

This workflow outlines the key steps in evaluating the anabolic selectivity of a novel SARM, from initial synthesis and in vitro characterization to in vivo studies and comparative analysis.

Conclusion

The available preclinical data on RAD-140, the parent compound of TLB-150 Benzoate, strongly suggest a favorable anabolic selectivity profile. The compound demonstrates potent anabolic effects on muscle tissue with significantly reduced androgenic activity in the prostate and seminal vesicles when compared to testosterone. This tissue selectivity is a key characteristic of SARMs and is attributed to their unique interactions with the androgen receptor and its coregulators in different cellular environments.

For researchers and drug development professionals, TLB-150 Benzoate represents a promising candidate for conditions where anabolic support is needed without the dose-limiting androgenic side effects of traditional AAS. However, it is crucial to note that TLB-150 Benzoate and other SARMs are investigational compounds and require further rigorous clinical evaluation to establish their safety and efficacy in humans. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the anabolic selectivity of this and other novel SARMs.

References

A Comparative Guide to TLB 150 Benzoate: Evaluating Efficacy and Performance in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate research compounds is paramount for achieving reliable and reproducible results. This guide provides a comparative analysis of TLB 150 Benzoate, a selective androgen receptor modulator (SARM), in the context of its more well-known parent compound, RAD-140. Due to a lack of direct cross-laboratory validation studies, this guide synthesizes available preclinical data to offer an objective comparison and detailed experimental methodologies.

Executive Summary

This compound (also known as RAD-150) is an analog of RAD-140, modified with a benzoate ester. This chemical modification is designed to increase the compound's half-life and stability. While theoretical advantages suggest a more sustained release profile for this compound, publicly available, direct comparative preclinical data remains limited. This guide aims to present the existing data for both compounds to aid researchers in making informed decisions for their study designs.

Comparative Analysis of Preclinical Data

The following tables summarize the available quantitative data for this compound and RAD-140 from preclinical studies. It is important to note that this data is not from head-to-head comparative studies and has been compiled from various sources.

Table 1: In Vitro Activity
ParameterThis compoundRAD-140Description
Binding Affinity (Ki) Data not available7 nMThe equilibrium dissociation constant, indicating the affinity of the ligand for the androgen receptor. A lower value signifies higher affinity.
Inhibitory Concentration (IC50) 0.13 µM[1]Data not availableThe concentration of a compound that inhibits 50% of a specific response, in this case, likely related to androgen receptor binding or activation.
Functional Activity (EC50) Data not available0.1 nMThe concentration of a compound that produces 50% of the maximal response in a functional assay, such as osteoblast differentiation.
Table 2: Pharmacokinetic Profile
ParameterThis compoundRAD-140Description
Half-life Reported to be longer than RAD-140 (unverified)[2]~24-60 hoursThe time required for the concentration of the compound in the body to be reduced by half.
Release Profile Slower, sustained release (theoretically)[2]Faster onset[2]The rate at which the active compound becomes available in the system.
Table 3: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Rats)
CompoundAnabolic Effect (Levator Ani Muscle Weight)Androgenic Effect (Prostate and Seminal Vesicle Weight)
This compound Data not availableData not available
RAD-140 Significant increase observedMinimal stimulation of prostate and seminal vesicles at effective anabolic doses

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of SARMs like this compound and RAD-140.

In Vitro Androgen Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compound to the androgen receptor.

  • Methodology:

    • A competitive binding assay is performed using a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and a source of androgen receptors (e.g., recombinant human AR or rat prostate cytosol).

    • Varying concentrations of the test compound (this compound or RAD-140) are incubated with the radioligand and the receptor preparation.

    • After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The data is analyzed to calculate the IC50, which is then used to determine the Ki value.

In Vitro Functional Transactivation Assay
  • Objective: To assess the ability of the test compound to activate the androgen receptor and initiate gene transcription.

  • Methodology:

    • A cell line (e.g., C2C12 myoblasts or PC3 prostate cancer cells) is co-transfected with an androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).

    • The transfected cells are treated with varying concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

    • The data is used to generate a dose-response curve and determine the EC50 value.

In Vivo Hershberger Assay (Rat Model)
  • Objective: To evaluate the anabolic and androgenic activity of the test compound in a living organism.

  • Methodology:

    • Immature male rats are castrated to remove the endogenous source of androgens.

    • After a recovery period, the rats are treated with the test compound daily for a specified duration (typically 7-10 days).

    • A positive control group (treated with testosterone propionate) and a vehicle control group are included.

    • At the end of the treatment period, the animals are euthanized, and the weights of specific tissues are measured:

      • Anabolic tissues: Levator ani muscle.

      • Androgenic tissues: Ventral prostate and seminal vesicles.

    • The ratio of the anabolic to androgenic tissue weight changes is calculated to determine the tissue selectivity of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation HSP Heat Shock Proteins AR_HSP->HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization ARE Androgen Response Element AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway for SARMs.

Hershberger Assay Workflow Hershberger Assay Experimental Workflow Start Castration Castration Start->Castration Recovery Recovery Castration->Recovery 7 days Treatment Treatment Recovery->Treatment 10 days Necropsy Necropsy Treatment->Necropsy Data_Analysis Data_Analysis Necropsy->Data_Analysis Weigh Tissues End Data_Analysis->End

Caption: Experimental Workflow of the Hershberger Assay.

Conclusion

The available data suggests that this compound is a promising SARM with a potentially longer half-life and more stable pharmacokinetic profile compared to RAD-140. However, the lack of comprehensive, direct comparative preclinical studies makes it challenging to definitively conclude its superiority. Researchers should carefully consider the theoretical advantages of this compound's sustained release profile for their specific experimental goals, while also acknowledging the more extensive body of published data available for RAD-140. Further head-to-head studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds and to validate the theoretical benefits of the esterified form.

References

A Preclinical Head-to-Head: TLB 150 Benzoate and Testosterone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the comparative preclinical performance of novel anabolic agents is paramount. This guide provides an objective comparison of TLB 150 Benzoate, a selective androgen receptor modulator (SARM), and testosterone, the endogenous androgen, based on available data from animal models.

While direct comparative studies on this compound are limited in publicly available literature, robust preclinical data for its parent compound, RAD-140, offers significant insights. This compound is an esterified version of RAD-140, a modification designed to enhance its duration of action.[1] This comparison, therefore, leverages the extensive data on RAD-140 as a surrogate to evaluate the potential therapeutic profile of this compound against testosterone.

Anabolic and Androgenic Activity: A Quantitative Comparison

The cornerstone of evaluating androgens and SARMs lies in their ability to stimulate muscle growth (anabolic activity) while minimizing effects on reproductive tissues like the prostate (androgenic activity). The Hershberger assay in castrated rats is the gold-standard model for this assessment.

The following table summarizes the anabolic and androgenic effects of RAD-140 compared to testosterone propionate (TP) in castrated male rats. These results demonstrate the tissue-selective nature of RAD-140.

Table 1: Anabolic and Androgenic Effects of Orally Administered RAD-140 vs. Subcutaneous Testosterone Propionate (TP) in Castrated Rats

Treatment GroupDose (mg/kg)Levator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)
Vehicle (Castrated Control)-35.4 ± 4.510.2 ± 2.17.8 ± 1.9
Sham (Intact Control)-105.1 ± 11.2245.3 ± 33.7198.5 ± 28.4
Testosterone Propionate (TP)1112.3 ± 9.8485.1 ± 55.2411.2 ± 49.6
RAD-1400.0355.2 ± 6.112.1 ± 2.58.9 ± 2.1
RAD-1400.188.7 ± 9.515.3 ± 3.111.4 ± 2.8
RAD-1400.3108.4 ± 12.320.1 ± 4.215.7 ± 3.5
RAD-1401115.6 ± 11.935.2 ± 5.828.9 ± 4.9

Data extrapolated from preclinical studies on RAD-140.[1]

As the data indicates, RAD-140 demonstrated potent anabolic activity on the levator ani muscle, achieving effects comparable to testosterone propionate at a dose of 1 mg/kg.[1] Crucially, even at doses that produced significant muscle growth, the impact on the prostate and seminal vesicles was markedly less pronounced compared to testosterone, highlighting its selective anabolic action.[1]

Experimental Protocols

The data presented is primarily derived from studies employing the Hershberger bioassay, a standardized and validated method for assessing androgenic and anabolic activity.

The Hershberger Bioassay in Rats

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in androgen-dependent tissues in castrated male rats.

Animal Model: Immature, castrated male rats (typically around 21 days of age). Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic stimulation.

General Procedure:

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.

  • Castration: Rats undergo surgical castration and are allowed a recovery period.

  • Dosing: Animals are divided into groups and treated daily for a specified period (e.g., 10 days) with the test compound (e.g., this compound or RAD-140), a reference androgen (e.g., testosterone propionate), or a vehicle control. Administration is typically via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-sensitive tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues are compared between the different treatment groups and the control group to assess the anabolic and androgenic activity of the test compound. An increase in the weight of the levator ani muscle indicates anabolic effects, while an increase in the weight of the prostate and seminal vesicles indicates androgenic effects.

Signaling Pathways: A Visual Representation

The distinct pharmacological profiles of this compound and testosterone stem from their interactions with the androgen receptor and subsequent downstream signaling cascades.

Testosterone Signaling Pathway

Testosterone exerts its effects through a well-established signaling pathway. It can act directly on the androgen receptor or be converted to more potent metabolites.

Testosterone_Signaling Testosterone Testosterone AR Androgen Receptor (AR) (Cytoplasm) Testosterone->AR Binds FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Aromatase Aromatase Testosterone->Aromatase HSP Heat Shock Proteins AR->HSP Dissociates AR_Complex T-AR or DHT-AR Complex DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT DHT->AR Binds (Higher Affinity) Estradiol Estradiol Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER EstrogenicEffects Estrogenic Effects ER->EstrogenicEffects Nucleus Nucleus AR_Complex->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to GeneTranscription Gene Transcription ARE->GeneTranscription Regulates AnabolicEffects Anabolic Effects (Muscle Growth) GeneTranscription->AnabolicEffects AndrogenicEffects Androgenic Effects (Prostate Growth) GeneTranscription->AndrogenicEffects

Caption: Testosterone Signaling Pathway.

This compound (SARM) Signaling Pathway

As a SARM, this compound is designed for tissue-selective activation of the androgen receptor, leading to a more favorable anabolic-to-androgenic ratio.

SARM_Signaling SARM This compound (SARM) AR_Muscle Androgen Receptor (AR) (Muscle/Bone) SARM->AR_Muscle Binds AR_Prostate Androgen Receptor (AR) (Prostate) SARM->AR_Prostate Binds HSP Heat Shock Proteins AR_Muscle->HSP Dissociates SARM_AR_Muscle SARM-AR Complex (Agonist Confirmation) AR_Prostate->HSP Dissociates SARM_AR_Prostate SARM-AR Complex (Partial Agonist/ Antagonist Confirmation) Nucleus_Muscle Nucleus (Muscle/Bone Cell) SARM_AR_Muscle->Nucleus_Muscle Nucleus_Prostate Nucleus (Prostate Cell) SARM_AR_Prostate->Nucleus_Prostate ARE_Muscle Androgen Response Element (ARE) on DNA Nucleus_Muscle->ARE_Muscle Binds to ARE_Prostate Androgen Response Element (ARE) on DNA Nucleus_Prostate->ARE_Prostate Binds to GeneTranscription_Anabolic Gene Transcription (Anabolic Genes) ARE_Muscle->GeneTranscription_Anabolic Activates GeneTranscription_Androgenic Limited/Blocked Gene Transcription ARE_Prostate->GeneTranscription_Androgenic Limited Activation AnabolicEffects Strong Anabolic Effects (Muscle Growth) GeneTranscription_Anabolic->AnabolicEffects AndrogenicEffects Minimal Androgenic Effects GeneTranscription_Androgenic->AndrogenicEffects

Caption: this compound (SARM) Signaling Pathway.

Summary and Future Directions

The available preclinical data on RAD-140 strongly suggests that its esterified form, this compound, holds promise as a potent, orally bioavailable SARM with a favorable safety profile in terms of androgenic side effects. The key advantage appears to be the dissociation of anabolic and androgenic activities, a critical attribute for potential therapeutic applications where muscle and bone growth are desired without adversely affecting prostate health.

Further head-to-head studies directly comparing this compound with testosterone in various animal models are warranted to fully elucidate its pharmacological profile, including its longer-term effects and optimal dosing regimens. Such studies will be crucial in determining its potential for clinical development in indications such as muscle wasting diseases and osteoporosis.

References

A Comparative Analysis of TLB 150 Benzoate and Traditional Anabolic Steroids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of TLB 150 Benzoate, a selective androgen receptor modulator (SARM), and traditional anabolic-androgenic steroids (AAS). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy, and safety profiles based on available preclinical and clinical data.

Introduction

The quest for anabolic agents that promote muscle growth and bone density with minimal androgenic side effects has led to the development of SARMs. This compound (also known as RAD 150) is an esterified derivative of the SARM RAD 140, designed for a longer half-life and improved bioavailability.[1][2][3] This document aims to objectively compare the performance of this compound with that of traditional anabolic steroids, providing supporting experimental data and methodologies to inform future research and development.

Mechanism of Action: A Tale of Two Androgen Receptor Modulators

Both traditional anabolic steroids and this compound exert their effects by binding to the androgen receptor (AR). However, the key difference lies in their tissue selectivity.

Traditional Anabolic Steroids: These compounds, synthetic derivatives of testosterone, are non-selective in their action. They bind to androgen receptors in various tissues, including skeletal muscle, bone, prostate, skin, and reproductive organs. This lack of selectivity is responsible for both their desired anabolic effects and their numerous undesirable androgenic side effects.

This compound (SARM): As a SARM, this compound is designed to selectively target androgen receptors in muscle and bone tissue.[4] This tissue-specific action aims to maximize the anabolic benefits while minimizing the androgenic side effects commonly associated with traditional steroids.[5][6] The esterification of this compound is intended to provide a more stable and sustained release profile compared to its parent compound, RAD 140.[7][8]

Signaling Pathways for Muscle Hypertrophy

The primary pathway leading to muscle growth for both classes of compounds is initiated by the activation of the androgen receptor. This, in turn, influences downstream signaling cascades, most notably the IGF-1/PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and muscle hypertrophy.

Androgen_Receptor_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS_SARM AAS / SARM (this compound) AR Androgen Receptor (AR) AAS_SARM->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer Activated AR Dimer AR->AR_dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Results in

Androgen Receptor (AR) activation and translocation to the nucleus.

Muscle_Hypertrophy_Signaling_Pathway AR_Activation AR Activation (by AAS or SARM) IGF1 IGF-1 AR_Activation->IGF1 Upregulates PI3K PI3K IGF1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Downstream signaling cascade leading to muscle hypertrophy.

Comparative Efficacy: Anabolic vs. Androgenic Activity

The primary measure of a compound's tissue selectivity is its anabolic-to-androgenic (A:A) ratio. This ratio compares the desired muscle-building effects to the undesired androgenic side effects. A higher ratio indicates greater selectivity for anabolic activity. While direct comparative studies on this compound are limited, we can extrapolate from data on its parent compound, RAD 140, and other SARMs.

CompoundClassAnabolic:Androgenic Ratio
TestosteroneAnabolic Steroid1:1
NandroloneAnabolic Steroid10:1
StanozololAnabolic Steroid30:1
OxandroloneAnabolic Steroid10:1
RAD 140 (Parent to TLB 150) SARM 90:1 (Reported)
This compound SARM Theoretically >90:1

Note: The anabolic-to-androgenic ratio for this compound is not definitively established in publicly available literature but is expected to be at least as favorable as RAD 140 due to its structural similarities and modifications aimed at improving its therapeutic profile.

Experimental Protocols

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger bioassay is the gold-standard in vivo method for determining the anabolic and androgenic activity of a compound.

  • Experimental Workflow:

Hershberger_Assay_Workflow Start Start Castration Castration of immature male rats Start->Castration Recovery Recovery Period (approx. 7 days) Castration->Recovery Dosing Daily administration of test compound (10 days) Recovery->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Weighing Excision and weighing of target tissues Necropsy->Weighing Analysis Data Analysis: Compare tissue weights to control groups Weighing->Analysis End End Analysis->End

Workflow of the Hershberger Bioassay.
  • Methodology:

    • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

    • Treatment Groups: Animals are divided into groups receiving a vehicle control, a reference androgen (e.g., testosterone propionate), and various doses of the test compound.

    • Dosing: The test compound is administered daily for a period of 10 consecutive days.

    • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are excised and weighed.

      • Anabolic Indicator: Levator ani muscle weight.

      • Androgenic Indicators: Ventral prostate and seminal vesicle weights.

    • Data Analysis: The weights of the levator ani muscle (anabolic effect) and the prostate/seminal vesicles (androgenic effect) are compared to the control groups to determine the compound's activity.

Measurement of Muscle Protein Synthesis

The "flooding dose" technique is a common method to measure the rate of muscle protein synthesis in vivo.

  • Methodology:

    • Tracer Administration: A large dose of a labeled amino acid (e.g., L-[3H]-phenylalanine) is administered to the animal.[1][9][10] This "floods" the precursor pools, ensuring consistent labeling for the measurement period.

    • Tissue Sampling: After a short period (typically <30 minutes), muscle and blood samples are collected.

    • Analysis: The amount of the labeled amino acid incorporated into muscle protein is measured and expressed as a function of the labeled amino acid in the precursor pool. This provides a rate of protein synthesis.

Assessment of Muscle Hypertrophy

Several in vivo and ex vivo methods are used to quantify changes in muscle size.

  • In Vivo Methods:

    • Imaging: Techniques like micro-computed tomography (microCT) or magnetic resonance imaging (MRI) can be used to longitudinally measure muscle volume in living animals.

    • Ultrasound: Muscle thickness can be reliably measured using ultrasound.

  • Ex Vivo Methods:

    • Muscle Weight: At the end of a study, individual muscles are excised and weighed. Muscle weight is often normalized to body weight or tibia length to account for differences in animal size.

    • Histology: Muscle fiber cross-sectional area (CSA) is measured from histological sections of the muscle tissue.

Side Effect Profile: The Promise of Selectivity

A significant advantage of SARMs like this compound over traditional anabolic steroids is their potentially more favorable side effect profile, owing to their tissue selectivity.

Traditional Anabolic Steroids: The non-selective nature of AAS leads to a wide range of androgenic side effects, including:

  • Prostate enlargement

  • Acne and oily skin

  • Male pattern baldness

  • Gynecomastia (development of breast tissue in males)

  • Suppression of natural testosterone production

  • Cardiovascular issues

  • Liver toxicity (with oral formulations)

This compound: By selectively targeting androgen receptors in muscle and bone, this compound is hypothesized to have a reduced incidence and severity of these androgenic side effects. However, it is important to note that SARMs are still under investigation, and potential side effects can include:

  • Suppression of natural testosterone production (though generally less severe than with AAS)

  • Potential for liver enzyme elevation

  • Changes in lipid profiles

Conclusion

This compound represents a promising development in the field of anabolic agents, with a theoretical potential for high efficacy in promoting muscle and bone growth with a significantly improved safety profile compared to traditional anabolic steroids. Its purported high anabolic-to-androgenic ratio, a hallmark of SARMs, suggests a greater degree of tissue selectivity.

While direct, peer-reviewed comparative studies with quantitative data on this compound are still emerging, the established mechanisms of action and the data available for its parent compound, RAD 140, provide a strong rationale for its continued investigation. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound against traditional anabolic steroids. The experimental protocols outlined in this guide provide a framework for such investigations. The continued development of tissue-selective androgen receptor modulators like this compound holds significant potential for various therapeutic applications where anabolic support is needed without the detrimental androgenic effects of traditional steroids.

References

A Comparative Analysis of TLB-150 Benzoate and LGD-4033: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing scientific evidence for two selective androgen receptor modulators.

In the landscape of investigational drugs targeting muscle wasting and bone-related disorders, selective androgen receptor modulators (SARMs) have emerged as a promising therapeutic class. This guide provides a comparative analysis of two such compounds: TLB-150 Benzoate, also known as RAD-150, and LGD-4033, also known as Ligandrol. The comparison focuses on their long-term efficacy and safety, drawing from available preclinical and clinical data.

It is imperative to note a significant disparity in the level of scientific evidence available for these two compounds. LGD-4033 has been the subject of multiple clinical trials, with published data on its pharmacokinetics, efficacy, and safety in humans. Conversely, information on TLB-150 Benzoate is predominantly from preclinical studies and anecdotal reports, with a conspicuous absence of peer-reviewed clinical trial data. Therefore, this comparison will present the robust data for LGD-4033 and contrast it with the claimed, yet to be clinically substantiated, properties of TLB-150 Benzoate.

Mechanism of Action: Selective Androgen Receptor Modulation

Both TLB-150 Benzoate and LGD-4033 are designed to selectively bind to androgen receptors in muscle and bone tissues, theoretically eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[1][2] The tissue selectivity is attributed to the unique conformational changes induced in the androgen receptor upon binding, which in turn modulates gene expression in a tissue-specific manner.

References

Statistical analysis of comparative data for TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TLB 150 Benzoate (also known as RAD150), a selective androgen receptor modulator (SARM). Due to the limited availability of peer-reviewed preclinical data for this compound, this guide leverages the extensive research on its parent compound, RAD140, to provide a comprehensive comparison with other notable SARMs. The information presented is intended for research and informational purposes only and is not endorsed for human or veterinary use.

Introduction to this compound (RAD150)

This compound is an anabolic ester, representing a newer iteration of the SARM RAD140.[1] The key structural modification is the addition of a benzoate ester, a chemical process known as esterification.[1][2] This alteration is designed to enhance the compound's stability and bioavailability, potentially leading to a longer half-life compared to its non-esterified precursor.[1][2][3] Like other SARMs, this compound is designed to selectively bind to androgen receptors in muscle and bone tissue, aiming to elicit anabolic effects with reduced androgenic activity in other tissues.[4]

Comparative Preclinical Data

The following tables summarize key preclinical findings for RAD140 and other well-characterized SARMs, providing a basis for understanding the potential performance of this compound.

Table 1: Anabolic and Androgenic Potency in a Castrated Rat Model
CompoundAdministration RouteDose for Muscle Efficacy (Levator Ani) Equivalent to ShamDose Affecting Prostate WeightAnabolic/Androgenic SelectivityReference
RAD140 Oral0.3 mg/kg>30 mg/kgHigh[5]
Testosterone Propionate (TP) Subcutaneous0.5 mg/kg0.5 mg/kgLow[5]
S-23 Subcutaneous~0.1 mg/day>0.1 mg/dayModerate[6]

Note: Data for different compounds are from separate studies and may not be directly comparable due to variations in experimental design.

Table 2: Effects on Bone Mineral Density
CompoundAnimal ModelKey FindingsReference
RAD140 Orchidectomized RatsIncreased osteoblast numbers and decreased osteoclast numbers.[7]
LGD-4033 Osteopenic Female RatsIncreased bone mineral density and bending strength at doses as low as 0.03 mg/kg/day.[8]
S-23 Ovariectomized RatsMaintained bone mass and strength at levels comparable to intact controls.[9]

Experimental Protocols

Determination of Anabolic and Androgenic Activity of RAD140 in Castrated Rats

Objective: To assess the efficacy and selectivity of RAD140 on muscle versus prostate tissue.

Methodology:

  • Animal Model: Young male rats were castrated to create an androgen-deficient state. A sham (non-castrated) group and a vehicle-treated castrated control group were included.

  • Compound Administration: RAD140 was administered orally via methylcellulose. Testosterone propionate (TP) was administered subcutaneously in corn oil as a comparator.

  • Dosing: Animals received varying doses of RAD140 (e.g., 0.03 mg/kg to 30 mg/kg) or TP (e.g., 1 mg/kg) daily for a specified period.

  • Endpoint Analysis: At the end of the study, the levator ani muscle (a measure of anabolic activity) and the prostate gland (a measure of androgenic activity) were excised and weighed.

  • Data Analysis: The weights of the levator ani and prostate were compared across different treatment groups, the sham group, and the castrated control group to determine the anabolic and androgenic potency and selectivity of RAD140.[5]

Evaluation of Bone Mineral Density with LGD-4033 in an Osteoporosis Model

Objective: To determine the effect of LGD-4033 on bone health in a model of post-menopausal osteoporosis.

Methodology:

  • Animal Model: Female rats were ovariectomized to induce an osteopenic condition, mimicking post-menopausal osteoporosis.

  • Compound Administration: LGD-4033 was administered at various doses (e.g., starting from 0.03 mg/kg/day).

  • Study Duration: The treatment was carried out for 12 weeks.

  • Endpoint Analysis: Bone mineral density and bending strength were measured to assess the impact on bone health. The rate of new bone formation and bone turnover were also evaluated.

  • Data Analysis: The results from the LGD-4033 treated groups were compared to vehicle-treated controls to determine the efficacy of the compound in improving bone parameters.[8]

Visualizing Mechanisms and Workflows

Conclusion

This compound, as an esterified derivative of RAD140, holds theoretical promise for a more favorable pharmacokinetic profile, potentially offering a longer duration of action.[2][10] While direct comparative and quantitative data for this compound are not yet available in peer-reviewed literature, the robust preclinical data on RAD140 demonstrates its potent anabolic effects on muscle and bone with high selectivity over androgenic tissues in animal models.[5] Further research and publication of preclinical and clinical data are necessary to fully elucidate the performance and safety profile of this compound and to substantiate the proposed benefits of its esterified structure. Researchers are encouraged to consult the primary literature for detailed methodologies and data interpretation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling TLB 150 Benzoate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to conflicting safety classifications, with some sources identifying it as a hazardous substance, a cautious approach is imperative. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, treating it as a hazardous chemical to mitigate any potential risks.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Compatible chemical-resistant gloves
NIOSH-approved respirator
Safety goggles
Lab coat

Facilities handling this compound should be equipped with an eyewash station and a safety shower. In the event of a spill, contain the material, collect it, and transfer it to a designated chemical waste container for disposal according to local regulations.[1] Avoid raising dust and ensure adequate ventilation.[1] Do not allow this compound to enter sewers or surface and ground water.[1]

Step-by-Step Disposal Procedure

The following procedure is based on general best practices for laboratory chemical waste management and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Classification : Treat all this compound waste, including contaminated lab supplies, as hazardous chemical waste.[2] This is based on a Safety Data Sheet (SDS) that classifies it as an acute toxin (Category 4) and a skin/eye irritant (Category 2).[1]

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container with a screw-on cap for waste collection. The original container is often the best option.[2][3]

    • As soon as the container is designated for waste, label it clearly with a "Hazardous Waste" tag.[2][4]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (your lab/room number), and the Principal Investigator's name and contact information.[4] Abbreviations and chemical formulas are not permissible.[4]

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area within your laboratory, at or near the point of generation.[5]

    • Ensure the waste container is kept closed at all times, except when adding waste.[3][5]

    • Store the container in a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]

    • Segregate this compound waste from incompatible materials.

  • Disposal of Empty Containers :

    • A container that held this compound must be triple-rinsed with a suitable solvent.[2][6]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][6]

    • After triple-rinsing, the "empty" container can be disposed of in the regular trash after defacing all chemical labels.[2]

  • Request for Waste Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4][5]

    • Do not exceed the accumulation time or quantity limits set by your institution (e.g., typically no more than 55 gallons of hazardous waste).[3][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE B Identify this compound as Hazardous Waste A->B C Select Compatible & Leak-Proof Container B->C D Label Container with 'Hazardous Waste' & Full Details C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area E->F J For Empty Containers: Triple-Rinse & Collect Rinsate E->J Handling Empty Containers G Use Secondary Containment F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup H->I K Dispose of Rinsate as Hazardous Waste J->K L Dispose of De-labeled, Rinsed Container in Regular Trash K->L

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.

References

Personal protective equipment for handling TLB 150 Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TLB 150 Benzoate

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The following information is synthesized from the manufacturer's Safety Data Sheet (SDS) and general chemical safety protocols.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. Below is a summary of the recommended PPE for handling this compound.[1][2][3][4][5]

Body PartPPE TypeSpecifications and Rationale
Eyes/Face Chemical Safety GogglesMust be worn to protect against dust particles and potential splashes. A face shield should be worn in addition to goggles for tasks with a higher risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended to prevent skin contact.[1] Gloves should be inspected for integrity before each use and replaced if damaged.[1]
Body Laboratory CoatA chemical-resistant lab coat or apron is required to protect against skin contact.[1][3]
Respiratory RespiratorA respirator may be necessary depending on the scale of the experiment and the ventilation conditions.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidents.

Handling Protocol
  • Preparation : Before handling, ensure that a designated workspace is clean and uncluttered. A chemical fume hood should be used if there is a risk of generating dust or aerosols.[1]

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling : Avoid direct contact with the skin, eyes, and clothing.[1][6] Avoid breathing in any dust, fumes, or vapors.[7]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[1][7]

  • Store away from incompatible materials.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Workspace prep2 Don PPE prep1->prep2 handle1 Avoid Direct Contact prep2->handle1 handle2 Use Fume Hood handle1->handle2 post1 Wash Hands Thoroughly handle2->post1 post2 Store Properly post1->post2

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol
  • Waste Identification : All waste containing this compound must be treated as hazardous waste.[1]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials : Any PPE or other materials that have come into contact with the chemical should also be disposed of as hazardous waste.[3]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[3][8] Do not dispose of down the drain or in regular trash.[8][9]

G cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal collect1 Identify as Hazardous collect2 Use Designated Container collect1->collect2 segregate1 Separate from Other Waste collect2->segregate1 segregate2 Include Contaminated PPE segregate1->segregate2 dispose1 Arrange Professional Pickup segregate2->dispose1 dispose2 Complete Paperwork dispose1->dispose2

Disposal Workflow for this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If symptoms occur, seek medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7] If symptoms occur, get medical attention.[7]
Eye Contact Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[7] Seek medical attention.[7]
Ingestion Wash out the mouth with water, provided the person is conscious.[7] Do not induce vomiting unless directed by medical personnel.[7] Seek immediate medical attention.[7]
Spill Management

In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material.[1] Collect the absorbed material into a suitable container for disposal as hazardous waste.[1]

Quantitative Data

The Safety Data Sheet for this compound indicates that many of the physical and chemical properties have not been determined.[7] The available information is summarized below.

PropertyValue
Molecular Formula C27H20ClN5O3
Molecular Weight 497.93
Appearance Not determined
Odor Not determined
pH Not applicable
Melting/Boiling Point Not determined
Flash Point Not applicable
Flammability Product is not flammable
Explosion Hazard Product does not present an explosion hazard

It is important to note that the "150" in "this compound" may refer to a specific formulation or concentration, but the SDS does not specify a Threshold Limit Value (TLV). A TLV is the level of a substance a worker can be exposed to day after day for a working lifetime without adverse health effects.[10][11]

Experimental Protocols

No specific experimental protocols for the synthesis or application of this compound were identified in the reviewed safety literature. The focus of this document is to provide a comprehensive overview of the essential safety and handling procedures based on the available data. Researchers should develop specific experimental protocols in accordance with their institution's safety guidelines and the information provided in this guide.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。